TAMRA-Azide-PEG-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C114H158N22O28S2 |
|---|---|
Poids moléculaire |
2348.7 g/mol |
Nom IUPAC |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75) |
Clé InChI |
OLNZJSRKGRJBHG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to TAMRA-Azide-PEG-Biotin
For researchers, scientists, and professionals in drug development, the strategic design of molecular probes is paramount for elucidating complex biological processes. Among the diverse arsenal (B13267) of available tools, TAMRA-Azide-PEG-Biotin has emerged as a versatile and powerful reagent. This in-depth technical guide explores the core structure of this trifunctional molecule, its physicochemical properties, and its applications in modern biological research, providing a comprehensive resource for its effective implementation.
Core Structural Components and Functionality
This compound is a heterobifunctional crosslinker that integrates three key functional moieties, each with a distinct role, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.[1] This modular design underpins its broad utility in bioconjugation and cellular analysis.[1]
-
TAMRA (Tetramethylrhodamine): This well-characterized rhodamine dye serves as the fluorescent reporter.[1] Its robust photophysical properties, including strong and stable fluorescence emission, make it ideal for a range of detection methods such as fluorescence microscopy and flow cytometry.[1]
-
Azide (B81097) Group (-N3): The azide moiety is a critical component for "click chemistry," a set of highly efficient and selective bioorthogonal reactions.[1] Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of the entire probe to alkyne-modified biomolecules.[2][3]
-
Biotin: This small vitamin acts as a high-affinity ligand for streptavidin and avidin (B1170675) proteins.[4] This strong and specific interaction is widely exploited for the enrichment, purification, and detection of biotinylated molecules.[4][5]
-
PEG (Polyethylene Glycol) Spacer: The PEG linker connects the functional components and imparts crucial physicochemical properties.[6][7] It increases the overall hydrophilicity and solubility of the molecule in aqueous buffers, which is essential for biological applications.[6][7] The flexible nature of the PEG chain also minimizes steric hindrance, allowing the terminal functional groups to interact more efficiently with their respective targets.
Physicochemical and Spectroscopic Properties
A thorough understanding of the quantitative properties of this compound is essential for its successful application in experimental design. The following table summarizes key data compiled from various suppliers and technical data sheets.
| Property | Value | References |
| CAS Number | 1797415-74-7 | [2][6][8][9] |
| Chemical Formula | C57H79N11O14S | [6][8][10] |
| Molecular Weight | ~1174.38 g/mol | [6][8] |
| Excitation Maximum (λex) | ~546 nm | [6] |
| Emission Maximum (λem) | ~565 nm | [6] |
| Molar Extinction Coefficient | ~92,000 cm-1M-1 | [6] |
| Purity | ≥93% (HPLC) | [6] |
| Solubility | Water, DMSO, DMF | [6] |
Experimental Protocols
The utility of this compound is best illustrated through its application in specific experimental workflows. Below is a detailed protocol for the labeling and enrichment of alkyne-modified proteins from a cell lysate, based on methodologies described in technical datasheets.[2][3]
Protocol: Labeling and Enrichment of Alkyne-Modified Proteins
1. Cell Lysis and Protein Quantification:
- Treat cells with an alkyne-modified metabolic precursor (e.g., Alkynyl myristic acid) for a specified duration.
- Lyse the cells in a suitable buffer (e.g., PBS containing 1% Triton X-100, 0.1% SDS, and protease inhibitors).
- Quantify the protein concentration of the lysate using a standard protein assay.
- Dilute the protein sample to a working concentration (e.g., 1 mg/mL) with lysis buffer.
2. Click Chemistry Reaction (CuAAC):
- Prepare a fresh click chemistry reaction mixture. For a typical reaction with 100 µg of protein, the following components are added sequentially with vortexing between each addition:
- 1 µL of 10 mM this compound (dissolved in DMSO)
- 2 µL of 50 mM Copper (II) Sulfate (CuSO4)
- 2 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine)
- 1 µL of 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Add the 6 µL of the click reaction mixture to the protein sample.
- Incubate the reaction for 1 hour at room temperature with gentle vortexing.
3. Protein Precipitation and Solubilization:
- Stop the reaction by adding 5 mM EDTA.
- Precipitate the proteins by adding 200 µL of water, 400 µL of methanol, and 100 µL of chloroform.
- Centrifuge at 6,000 x g for 5 minutes to pellet the proteins.
- Wash the protein pellet once with methanol.
- Dissolve the precipitated proteins in a small volume (e.g., 10 µL) of PBS containing 2% SDS and 10 mM DTT.
- Dilute the solubilized proteins 10-fold with PBS.
4. Affinity Enrichment:
- Add 30 µL of streptavidin-conjugated magnetic beads to the protein solution.
- Incubate for 2 hours at room temperature with gentle mixing to allow for the binding of biotinylated proteins.
- Collect the supernatant as the unbound fraction.
- Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using appropriate elution conditions (e.g., boiling in SDS-PAGE sample buffer). The eluted proteins can then be analyzed by methods such as in-gel fluorescence scanning or mass spectrometry.
Visualizing the Molecular Logic and Workflow
To further clarify the structure and application of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 7. TAMRA-Azide-PEG-Bio - CD Bioparticles [cd-bioparticles.net]
- 8. medkoo.com [medkoo.com]
- 9. chemscene.com [chemscene.com]
- 10. apexbt.com [apexbt.com]
An In-Depth Technical Guide to the Mechanism and Application of TAMRA-Azide-PEG-Biotin in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional molecule, TAMRA-Azide-PEG-Biotin, and its mechanism of action in click chemistry. This versatile reagent has become an invaluable tool in bioconjugation, chemical biology, and drug development, enabling the fluorescent labeling, detection, and enrichment of target biomolecules with high specificity and efficiency.
Core Components and Their Functions
This compound is a modular probe meticulously designed with four key components, each serving a distinct and crucial purpose[1]:
-
Tetramethylrhodamine (TAMRA): A bright and photostable rhodamine-based fluorophore that serves as the reporter moiety. Its robust fluorescent signal allows for sensitive detection and quantification of labeled biomolecules using techniques such as fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning[1][2].
-
Azide (B81097) Group (-N₃): This functional group is the cornerstone of the molecule's "click" reactivity. It acts as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring highly specific ligation to a reaction partner[1]. The azide participates in either copper-catalyzed or strain-promoted cycloaddition reactions with alkyne-containing molecules.
-
Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic polymer chain that links the TAMRA fluorophore and the biotin (B1667282) tag to the azide group. The PEG spacer enhances the solubility of the entire molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding, thereby improving the accessibility of the reactive and affinity moieties[3][4].
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the efficient enrichment and purification of biotinylated molecules from complex biological mixtures, such as cell lysates[5].
Mechanism of Action in Click Chemistry
This compound is designed to react with molecules containing an alkyne functional group through a [3+2] cycloaddition reaction, forming a stable triazole linkage. This reaction can be performed via two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective ligation that exclusively produces the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the Cu(I) from oxidation and enhance reaction efficiency.
The generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered metallacycle. This intermediate then undergoes rearrangement to yield the stable triazole product and regenerate the copper catalyst. Due to its speed and high yield, CuAAC is a preferred method for in vitro and ex vivo labeling applications where the potential cytotoxicity of copper is not a concern[1][4][6].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic copper catalyst, particularly in living systems, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without the need for a catalyst[4]. This metal-free approach makes SPAAC highly biocompatible and ideal for labeling biomolecules in living cells and whole organisms. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a stable triazole linkage.
Data Presentation: Quantitative Analysis
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. CuAAC is generally faster, while SPAAC is essential for applications in living systems.
Comparison of Reaction Kinetics
The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne used. The following table provides a comparison of second-order rate constants for the reaction of benzyl (B1604629) azide (a close analog to the azide in this compound) with various commonly used cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) in DMSO |
| [9+1]CPP | 2.2 x 10⁻³ |
| m[9+1]CPP | 9.6 x 10⁻³ |
Data sourced from a study on cyclooctyne reactivity, providing insight into the relative reaction speeds with an azide.[1]
Comparative Labeling Efficiency in Proteomics
A study comparing CuAAC and SPAAC for the identification of O-GlcNAcylated proteins in A549 cells provided the following results:
| Labeling Method | Alkyne Probe | Number of Identified Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 |
| SPAAC | Biotin-DIBO-Alkyne | 188 |
This study suggests that for this specific proteomics application, CuAAC resulted in a higher number of identified proteins.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins via CuAAC
This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein solution (1 mg/mL in PBS)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
1.5 mL microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µg of the alkyne-modified protein.
-
Prepare the "click" reaction mixture by adding the following reagents in the specified order, vortexing briefly after each addition:
-
1 µL of 10 mM this compound
-
2 µL of 50 mM TCEP
-
1 µL of 10 mM TBTA
-
2 µL of 50 mM CuSO₄[2]
-
-
Add 6 µL of the freshly prepared click reaction mixture to the protein sample.
-
Incubate the reaction for 1 hour at room temperature with gentle vortexing.
-
The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, affinity purification, or mass spectrometry. For in-gel fluorescence, the TAMRA-labeled protein can be visualized directly after electrophoresis using a gel imager with appropriate excitation and emission filters (e.g., 532 nm excitation and 575 nm emission)[2].
Protocol 2: Two-Step Labeling and Enrichment of Cellular Proteins
This protocol outlines a workflow for metabolically labeling proteins in cultured cells with an alkyne-containing amino acid analog, followed by lysis, CuAAC ligation to this compound, and subsequent affinity purification.
Materials:
-
Mammalian cell line (e.g., 293T cells)
-
Cell culture medium and supplements
-
Alkynyl amino acid analog (e.g., L-Azidohomoalanine for methionine replacement)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Reagents for CuAAC reaction (as in Protocol 1)
Procedure:
Step 1: Metabolic Labeling
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium supplemented with the alkynyl amino acid analog.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for incorporation of the analog into newly synthesized proteins.
Step 2: Cell Lysis and Protein Quantification
-
Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Step 3: Click Chemistry Ligation (CuAAC)
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL.
-
Perform the CuAAC reaction as described in Protocol 1, scaling the reaction volume as needed for the desired amount of protein.
Step 4: Affinity Purification
-
Equilibrate the streptavidin magnetic beads by washing them with lysis buffer.
-
Add the bead slurry to the lysate containing the biotinylated proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.
Step 5: Analysis
-
The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of the enriched proteins, the samples can be subjected to in-gel digestion and subsequent analysis by mass spectrometry.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for labeling and analyzing proteins using this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Application Properties of TAMRA-Azide-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of TAMRA-Azide-PEG-Biotin, a versatile trifunctional molecule. This guide is designed to assist researchers in leveraging the unique properties of this reagent for various applications, including fluorescence microscopy, flow cytometry, and affinity purification of biomolecules.
Core Photophysical and Chemical Properties
This compound is a sophisticated chemical probe that integrates three key functional components: a Tetramethylrhodamine (TAMRA) fluorophore for fluorescent detection, an azide (B81097) group for bioorthogonal "click" chemistry ligation, and a biotin (B1667282) moiety for high-affinity binding to streptavidin.[1] These components are connected via a polyethylene (B3416737) glycol (PEG) spacer, which enhances the molecule's solubility in aqueous media.[2][3]
The TAMRA fluorophore is a well-characterized rhodamine dye known for its brightness and photostability.[4][5] The azide group allows for the covalent labeling of alkyne-modified biomolecules through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] The biotin tag enables the selective enrichment and purification of the labeled molecules using streptavidin-functionalized resins or beads.[8]
Excitation and Emission Spectra
The spectral properties of this compound are central to its utility as a fluorescent probe. The molecule exhibits a strong absorption maximum in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence. These properties make it compatible with common laser lines and filter sets used in fluorescence imaging and detection systems.[9]
Quantitative Spectral Data
The key photophysical parameters of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the local chemical environment, such as the solvent and the nature of the conjugated biomolecule.[3]
| Parameter | Value | References |
| Excitation Maximum (λex) | 546 nm | [1][2][6] |
| Emission Maximum (λem) | 565 - 579 nm | [2][10][11] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [1][2][6] |
| Recommended Laser Line | 532 nm or 546 nm | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound's spectral properties and its application in a typical protein labeling and enrichment workflow.
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This is typically in the low micromolar range.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place a cuvette containing the working solution into the spectrofluorometer.
-
Set the excitation wavelength to the known excitation maximum (e.g., 546 nm).
-
Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 550 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the maximum determined in the previous step.
-
Scan the excitation wavelengths over a range that encompasses the expected excitation peak (e.g., 480 nm to 580 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra. The peaks of these plots represent the excitation and emission maxima.
Protein Labeling and Enrichment via Click Chemistry
This protocol describes a general workflow for the labeling of an alkyne-modified protein with this compound followed by affinity purification.
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Streptavidin-agarose or magnetic beads
-
Lysis buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, and protease inhibitors)
-
Wash buffers
-
Elution buffer (e.g., containing biotin or using denaturing conditions)
Procedure:
-
Protein Preparation: Lyse cells expressing the alkyne-modified protein and clarify the lysate by centrifugation. Determine the protein concentration of the lysate.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (containing 50-100 µg of total protein) with the click chemistry reagents. The final concentrations should be approximately:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-agarose or magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Analysis:
-
The enriched, TAMRA-labeled proteins can be visualized by in-gel fluorescence scanning or analyzed by downstream applications such as mass spectrometry or Western blotting.[4]
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.
Caption: Experimental workflow for protein labeling and purification.
Caption: Logical relationship of the molecule's components and functions.
References
- 1. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]
- 2. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]
- 11. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
The Pivotal Role of the PEG Linker in Enhancing the Solubility of TAMRA-Azide-PEG-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the Polyethylene (B3416737) Glycol (PEG) linker in modulating the aqueous solubility of the trifunctional molecule, TAMRA-Azide-PEG-Biotin. This versatile chemical tool, integral to numerous bioconjugation and detection applications, comprises a TAMRA fluorophore, a bioorthogonal azide (B81097) group, and a high-affinity biotin (B1667282) tag. The PEG linker, a synthetic polymer of repeating ethylene (B1197577) glycol units, is the key component that ensures the utility of this molecule in aqueous biological environments.
The Challenge of Solubility in Bioconjugation
The individual components of a TAMRA-biotin conjugate without a hydrophilic linker present significant solubility challenges in aqueous buffers, which are the standard for most biological assays. Both the TAMRA (tetramethylrhodamine) dye and biotin possess limited water solubility. For instance, TAMRA-azide is characterized by its low solubility in water, and biotin's solubility is only about 0.22 mg/mL[1][2]. This inherent hydrophobicity would lead to aggregation and precipitation of a direct conjugate, rendering it ineffective for labeling and detection of biomolecules in their native environment.
The PEG Linker as a Solubility Enhancer
The inclusion of a PEG linker fundamentally alters the physicochemical properties of the TAMRA-Azide-Biotin molecule, dramatically increasing its hydrophilicity and, consequently, its aqueous solubility. PEG is a highly hydrophilic polymer due to the ability of its ether oxygen atoms to form hydrogen bonds with water molecules[3]. This creates a hydrating shell around the molecule, preventing aggregation and improving its solubility.
The Influence of PEG Chain Length
The length of the PEG chain can be modulated to fine-tune the properties of the conjugate. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius. This not only enhances solubility but can also reduce steric hindrance, providing better access for the azide and biotin moieties to their respective binding partners[8].
Quantitative Data on Component Solubility
To underscore the necessity of the PEG linker, the following table summarizes the aqueous solubility of the core components.
| Component | Molecular Weight ( g/mol ) | Aqueous Solubility | Reference |
| Biotin | 244.31 | ~0.22 mg/mL (slightly soluble) | [1] |
| 5-TAMRA-Azide | 512.57 | Low | [2][9] |
| This compound | Varies with PEG length | Soluble in Water, DMSO, DMF | [7][10] |
Note: The solubility of this compound is qualitatively described as soluble in water by manufacturers. Specific quantitative values are dependent on the length of the PEG linker.
Experimental Protocols
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Prepare a series of dilutions of the filtered supernatant.
-
Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the absorbance maximum of TAMRA (around 546 nm).
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of the saturated solution from the standard curve. This concentration represents the equilibrium solubility.
Experimental Protocol for Click Chemistry Labeling
This protocol outlines a general procedure for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to the reaction tube.
-
Freshly prepare a solution of the reducing agent (e.g., sodium ascorbate).
-
Prepare a premix of CuSO₄ and the copper ligand.
-
Initiate the click reaction by adding the reducing agent and the CuSO₄/ligand premix to the reaction tube.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents.
Visualizing Workflows
Click Chemistry Reaction Workflow
Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protein Labeling and Affinity Purification Workflow
Caption: Workflow for labeling and purification of a target protein.
References
- 1. 生物素 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. purepeg.com [purepeg.com]
- 4. Item - Enhanced aqueous solubility of long wavelength voltage-sensitive dyes by covalent attachment of polyethylene glycol. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 5. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA-PEG3-biotin, 2279944-59-9 | BroadPharm [broadpharm.com]
- 7. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]
TAMRA as a Fluorescent Reporter Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, widely recognized for its bright orange-red fluorescence and robust photophysical properties.[1] Its versatility and high photostability have established it as a cornerstone fluorophore in a myriad of applications within life sciences research, including molecular biology, immunology, and drug discovery.[1][2] This technical guide provides a comprehensive overview of the core features of TAMRA, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective application in a research setting.
TAMRA is commonly utilized for labeling a diverse range of biomolecules, such as peptides, proteins, and nucleic acids.[1][2] It is commercially available primarily as two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[3][4] The choice between these isomers often hinges on the specific conjugation chemistry and the target molecule.[3] Furthermore, TAMRA's spectral overlap with other common fluorophores, such as fluorescein (B123965) (FAM), makes it an excellent acceptor in Förster Resonance Energy Transfer (FRET) based assays.[1][2]
Core Photophysical and Chemical Properties
The utility of TAMRA in sensitive and long-lasting fluorescence-based experiments is underpinned by its distinct spectral characteristics. It exhibits strong absorption and emission in the orange-to-red region of the visible spectrum, making it compatible with standard fluorescence detection equipment.[2] The key quantitative properties of TAMRA are summarized below for easy comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541 - 565 nm | The exact maximum can vary depending on the isomer, solvent, pH, and conjugation state.[3] |
| Emission Maximum (λem) | ~565 - 583 nm | The exact maximum can vary depending on the isomer, solvent, pH, and conjugation state.[3] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A high molar extinction coefficient contributes to its bright signal.[3] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The quantum yield is influenced by environmental factors such as solvent and the presence of adjacent nucleotides in oligonucleotide sequences.[1][3][5] |
| Molecular Weight (Carboxylic Acid) | ~430.45 g/mol | For 5-TAMRA or 6-TAMRA.[3] |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | For 5-TAMRA, SE or 6-TAMRA, SE.[3] |
Key Applications
TAMRA's robust performance characteristics make it suitable for a wide array of applications:
-
Nucleic Acid Labeling: TAMRA is frequently used as a reporter dye at the 5' or 3' end, or internally, in DNA and RNA probes for applications like real-time PCR and fluorescence in situ hybridization (FISH).[2]
-
Protein and Antibody Labeling: Its high photostability and compatibility with biological buffers make it an ideal choice for labeling proteins and antibodies for use in fluorescence microscopy, flow cytometry, and immunocytochemistry.[2]
-
Förster Resonance Energy Transfer (FRET): TAMRA is a commonly used acceptor in FRET pairs, often with a donor dye like fluorescein (FAM). This allows for the study of molecular interactions, such as protein-protein interactions or enzymatic activity.[1]
-
Live-Cell Imaging: The bright fluorescence and low background interference of TAMRA make it a valuable tool for in vivo tracking and the development of diagnostic assays.[2]
-
Drug Development and Vaccine Research: TAMRA-labeled molecules are instrumental in visualizing drug delivery, tracking antigen uptake, and evaluating immune responses.[2]
Experimental Protocols
Protocol 1: Labeling of Biomolecules with TAMRA NHS Ester
This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules like proteins, peptides, or amino-modified oligonucleotides.[3][6][7]
Materials:
-
TAMRA NHS Ester (5- or 6-isomer)
-
Biomolecule to be labeled
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3–8.5. Note: Avoid buffers containing primary amines (e.g., Tris).[6][7]
-
Purification column (e.g., desalting column, spin filter, or gel filtration)[6][7]
Procedure:
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][7]
-
Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a concentration of approximately 1–10 mg/mL.[6][7]
-
Reaction: Add the TAMRA NHS ester stock solution to the biomolecule solution. A molar ratio of 5–10 moles of dye to 1 mole of biomolecule is a common starting point.[6][7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][7]
-
Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method.[6][7]
-
Storage: Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at –20°C.[6]
Workflow for TAMRA NHS Ester Labeling of Biomolecules
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled biomolecule at 280 nm (for proteins) or 260 nm (for nucleic acids) and at the absorbance maximum of TAMRA (~555 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where A is the absorbance at ~555 nm, ε is the molar extinction coefficient of TAMRA, c is the concentration, and l is the path length of the cuvette.
-
Calculate the concentration of the biomolecule. For proteins, a correction factor for the dye's absorbance at 280 nm must be applied.
-
The DOL is the molar ratio of the dye to the biomolecule.
Visualization of Key Concepts
Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair
FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance. When FAM (donor) and TAMRA (acceptor) are in close proximity, excitation of FAM will result in emission from TAMRA.
Conclusion
TAMRA remains a vital fluorescent reporter dye in molecular biology and drug discovery due to its robust spectral characteristics and its versatility in labeling a wide range of biomolecules.[3] A thorough understanding of its properties, including excitation and emission maxima, molar extinction coefficient, and quantum yield, is paramount for the design and execution of sensitive and reproducible fluorescence-based assays.[3] The protocols and diagrams provided in this guide serve as a foundational resource for researchers leveraging the power of TAMRA in their scientific endeavors.
References
The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction stands as a cornerstone of modern biotechnology and life sciences research, renowned for its exceptionally high affinity and specificity. This technical guide delves into the core principles of this powerful partnership and its application in affinity purification, providing a comprehensive resource for researchers, scientists, and drug development professionals. The bond between biotin (B1667282) (vitamin B7) and the protein streptavidin is one of the strongest non-covalent interactions known in nature, a characteristic that has been ingeniously exploited for the isolation and purification of biomolecules.[1][2][3] This robustness allows for the purification of proteins even under stringent conditions, such as extreme pH and temperature or the presence of denaturing agents.[2][4]
The Core Interaction: Biotin and its Binding Partners
Biotin, a small coenzyme, binds to the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, with an extraordinarily low dissociation constant (Kd), indicating a very strong and stable complex.[1] Each streptavidin molecule, a 52.8 kDa tetramer, can bind four molecules of biotin.[1][5] This multivalency is a key feature that enhances the avidity of the interaction and is leveraged in numerous applications.[1]
Avidin, a glycoprotein (B1211001) originally isolated from egg white, is another high-affinity biotin-binding protein.[1] While its affinity for biotin is even slightly higher than that of streptavidin, its glycosylation and positive charge can lead to higher non-specific binding.[1][5] For this reason, streptavidin and its variants are often preferred in affinity purification applications.[5]
Quantitative Properties of Biotin-Binding Proteins
The selection of the appropriate biotin-binding protein is critical for the success of an affinity purification experiment. The following table summarizes the key quantitative data for streptavidin and its common variants, as well as avidin.
| Property | Streptavidin (Wild-Type) | Monomeric Streptavidin | Traptavidin | Avidin | NeutrAvidin |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[1][5] | 10⁻⁷ - 10⁻⁸ M[1] | >10-fold slower dissociation than WT[1] | ≈ 10⁻¹⁵ M[1] | ≈ 10⁻¹⁵ M[6] |
| Molecular Weight (MW) | 52.8 kDa (tetramer)[1][5] | ~13 kDa (monomer) | Tetramer | 67 kDa (tetramer)[5] | ~60 kDa (tetramer)[5] |
| Isoelectric Point (pI) | 5-6[5][6] | - | - | 10[5] | 6.3[5] |
| Biotin Binding Sites | 4[1][6] | 1[1] | 4 | 4[6] | 4[6] |
| Glycosylation | No[6] | No | No | Yes[1] | No (deglycosylated)[5] |
| Key Feature | High affinity, low non-specific binding | Reversible binding, useful for purification[1] | Slower dissociation rate[1] | Highest affinity[1] | Low non-specific binding[6] |
The Workflow of Affinity Purification
Biotin-streptavidin affinity purification is a powerful technique for isolating a specific protein of interest from a complex mixture. The general workflow involves biotinylating the target molecule, capturing it with immobilized streptavidin, washing away unbound components, and finally eluting the purified molecule.
Experimental Protocols
Success in affinity purification relies on meticulous execution of experimental protocols. Below are detailed methodologies for key steps in the process.
Protocol 1: Protein Biotinylation
The first step is to covalently attach biotin to the protein of interest. This can be achieved through chemical or enzymatic methods.[2]
Materials:
-
Purified protein of interest (1-10 mg/mL in a suitable buffer like PBS)
-
Biotinylation reagent (e.g., NHS-biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the biotinylation reagent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column
Methodology:
-
Preparation of Biotinylation Reagent: Dissolve the NHS-biotin in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup: Add the biotinylation reagent to the protein solution at a specific molar ratio (e.g., 20:1 biotin:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-biotin.
-
Removal of Excess Biotin: Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Protocol 2: Affinity Purification using Streptavidin Agarose
Materials:
-
Biotinylated protein sample
-
Streptavidin agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (see Elution Strategies section)
-
Microcentrifuge tubes or chromatography columns
Methodology:
-
Resin Equilibration: Wash the streptavidin agarose resin with 10-20 column volumes of Binding/Wash Buffer to remove any storage solution and equilibrate the resin.
-
Binding: Incubate the biotinylated protein sample with the equilibrated resin. The incubation time can range from 30 minutes to overnight at 4°C, with gentle end-over-end mixing.
-
Washing: After incubation, wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes with 10-20 column volumes of buffer are sufficient.
-
Elution: Add the Elution Buffer to the resin and incubate to release the bound biotinylated protein. The specific conditions will depend on the chosen elution strategy. Collect the eluate, which contains the purified protein.
Elution Strategies: Releasing the Captured Molecule
The extraordinary stability of the biotin-streptavidin complex presents a significant challenge for the elution of the target molecule under non-denaturing conditions.[7][8] The choice of elution method is critical and depends on the downstream application of the purified protein.
Harsh vs. Mild Elution Conditions
| Elution Condition | Method | Advantages | Disadvantages |
| Harsh/Denaturing | Boiling in SDS-PAGE sample buffer[7] | Highly efficient elution | Denatures the purified protein and streptavidin |
| 8 M Guanidine-HCl, pH 1.5[7] | Effective for very strong interactions | Requires subsequent refolding of the protein | |
| Mild/Competitive | Competitive elution with excess free biotin[7] | Preserves protein structure and function | Can be slow and may require high concentrations of biotin[9] |
| Using monomeric avidin/streptavidin resins[1] | Allows for gentle elution with biotin[7] | Lower binding affinity during capture | |
| Cleavable biotinylation reagents[10] | Specific release of the target molecule | Requires specific cleavage conditions (e.g., reducing agents) |
A common mild elution strategy involves incubating the resin with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) for an extended period.[7][9]
Signaling Pathways and Logical Relationships
The biotin-streptavidin system is not only used for purification but also plays a crucial role in various detection and targeting applications, including immunoassays and drug delivery.[3][] The fundamental principle remains the same: the high-affinity interaction allows for the specific linkage of different molecular entities.
Applications in Drug Development
The robustness and specificity of the biotin-streptavidin system have made it an invaluable tool in the field of drug development.[]
-
High-Throughput Screening: Immobilized biotinylated targets can be used to screen large libraries of small molecules for potential drug candidates.
-
Targeted Drug Delivery: Biotinylated therapeutic agents can be targeted to specific cells or tissues by pre-targeting with an antibody-streptavidin conjugate that recognizes a cell-surface marker.[]
-
Antibody-Drug Conjugates (ADCs): Biotinylation plays a role in the development and purification of ADCs, ensuring the specific linkage of the cytotoxic drug to the antibody.[]
The biotin-streptavidin interaction provides a versatile and powerful platform for a wide range of applications in research and drug development. A thorough understanding of its principles and the available methodologies is essential for its successful implementation.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
An In-Depth Technical Guide to the Photostability of TAMRA Fluorophore for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a well-established synthetic fluorophore belonging to the rhodamine family of dyes. Its bright orange-red fluorescence, favorable photophysical properties, and versatile conjugation chemistry have made it a widely used tool in biological research, particularly for live-cell imaging applications. A critical characteristic of any fluorophore for time-lapse microscopy is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This technical guide provides a comprehensive overview of the photostability of the TAMRA fluorophore in the context of live-cell imaging, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their imaging experiments.
Core Photophysical and Photostability Properties of TAMRA
TAMRA exhibits robust fluorescence with excitation and emission maxima in the green-orange region of the spectrum, making it compatible with standard microscopy setups. While generally regarded as having good photostability, particularly when compared to older-generation dyes like fluorescein (B123965) (FAM), its performance is influenced by various factors in the complex environment of a living cell.
Quantitative Data Summary
The following tables summarize the key photophysical properties of a common TAMRA derivative and provide a qualitative comparison of its photostability against other popular fluorophores. It is important to note that quantitative photobleaching rates are highly dependent on the specific experimental conditions, including illumination intensity, exposure duration, and the local cellular environment.
Table 1: Photophysical Properties of 5-TAMRA
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Reactive Group (common) | NHS ester | |
| Reactivity | Primary amines |
Table 2: Qualitative Photostability Comparison of Common Fluorophores
| Fluorophore | Relative Photostability | Notes | Reference(s) |
| Fluorescein (FAM) | + | Prone to rapid photobleaching. | [1] |
| TAMRA | +++ | Significantly more photostable than FAM, suitable for time-lapse imaging. | [1][2] |
| Alexa Fluor 555 | ++++ | Generally exhibits higher photostability than TAMRA. | [2] |
| Cyanine3 (Cy3) | +++ | Comparable photostability to TAMRA, but with a narrower emission spectrum. | [1] |
Experimental Protocols
Protocol 1: General Labeling of Cellular Proteins with TAMRA-NHS Ester
This protocol outlines the general steps for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein of interest for subsequent introduction into live cells.
Materials:
-
TAMRA-NHS ester
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis membrane
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small volume of DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or through dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of TAMRA (~546 nm).
Protocol 2: Assessing TAMRA Photostability in Live Cells using Time-Lapse Confocal Microscopy
This protocol provides a detailed methodology for quantifying the photobleaching rate of a TAMRA-labeled molecule within a live cell.
Materials:
-
Live cells expressing or loaded with the TAMRA-labeled molecule of interest, cultured on a glass-bottom imaging dish.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish to achieve 60-80% confluency on the day of imaging. Introduce the TAMRA-labeled molecule into the cells using an appropriate method (e.g., transfection, microinjection, or cell-penetrating peptides) and allow for sufficient incubation time.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.
-
Use a 561 nm laser line for excitation of TAMRA.
-
Set the emission detection window to capture the fluorescence of TAMRA (e.g., 570-620 nm).
-
Choose an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
-
-
Image Acquisition for Photobleaching Analysis:
-
Locate a cell expressing the TAMRA-labeled molecule.
-
Define a region of interest (ROI) within the cell that contains a clear fluorescent signal.
-
Set the imaging parameters for time-lapse acquisition. Critically, these parameters must be kept constant throughout the experiment:
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Pixel Dwell Time: Keep this as short as possible while maintaining image quality.
-
Frame Size and Scan Speed: Choose appropriate settings for the desired spatial resolution.
-
Time Interval: Acquire images continuously or at fixed intervals (e.g., every 5-10 seconds).
-
Duration: Continue imaging until the fluorescence intensity in the ROI has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like Fiji.
-
Select the same ROI used for acquisition.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region outside the cell and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve.
-
Fit the decay curve to a single or double exponential function to determine the photobleaching half-life (t₁/₂) or rate constant (k).
-
Signaling Pathways and Experimental Workflows
TAMRA and its derivatives are frequently employed as acceptor fluorophores in Förster Resonance Energy Transfer (FRET) biosensors to study various signaling pathways. One prominent example is the monitoring of Extracellular signal-regulated kinase (ERK) activity.
ERK Signaling Pathway
The ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. FRET-based biosensors, such as those utilizing a cyan fluorescent protein (CFP) as a donor and a TAMRA-labeled peptide as an acceptor, can be designed to report on the phosphorylation status of ERK substrates.
Experimental Workflow for Quantifying Photostability
The following diagram outlines a logical workflow for conducting a quantitative analysis of TAMRA's photostability in a live-cell imaging experiment.
References
Technical Guide: TAMRA-Azide-PEG-Biotin for Fluorescent Labeling and Affinity Purification
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the trifunctional molecule, TAMRA-Azide-PEG-Biotin, covering its chemical properties, detailed experimental protocols for its use in bio-conjugation, and a visual representation of the experimental workflow. This reagent is a powerful tool for identifying and isolating alkyne-tagged biomolecules by combining the benefits of fluorescent detection and biotin-based affinity capture.
Core Chemical Properties
This compound is a versatile chemical probe featuring three key components:
-
TAMRA (Tetramethylrhodamine): A bright red fluorescent dye with excitation and emission maxima around 546 nm and 565 nm, respectively, enabling sensitive visualization of tagged molecules.[1]
-
Azide (-N3) Group: A reactive moiety that specifically participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[2][3][4] This allows for the covalent and bio-orthogonal labeling of molecules containing an alkyne group.
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling the efficient enrichment, purification, and pull-down of the labeled biomolecule.
-
PEG (Polyethylene Glycol) Linker: A hydrophilic spacer that increases the reagent's solubility in aqueous buffers and minimizes steric hindrance between the functional moieties and the target biomolecule.[1][5]
The precise molecular weight and chemical formula depend on the length of the PEG spacer and other structural modifications. The most commonly cited variant, identified by CAS number 1797415-74-7, contains a PEG4 linker within its structure.
Data Presentation: Molecular Weight and Formula
The following table summarizes the quantitative data for the primary this compound variant and related functional derivatives.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Key Features |
| This compound | 1797415-74-7 | 1174.38 | C57H79N11O14S | Standard trifunctional probe with a PEG4 spacer.[1][2][6][7][8] |
| TAMRA-Azide-PEG-Desthiobiotin | N/A | 1144.30 | C57H81N11O14 | Biotin is replaced with desthiobiotin for milder elution from streptavidin.[9] |
| Biotin-PEG4-Dde-TAMRA-PEG3-Azide | 2353409-56-8 | 1397.65 | C69H96N12O17S | Includes a cleavable Dde linker between the biotin and TAMRA moieties.[3][6][10] |
Experimental Protocols
The primary application of this compound is the labeling of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or glycans) via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The subsequent biotin tag allows for the isolation of these molecules using streptavidin-coated affinity media.
Protocol: Labeling and Enrichment of Alkyne-Modified Proteins from a Cell Lysate
This protocol provides a general procedure for labeling a proteome containing alkyne-modified proteins with this compound, followed by affinity enrichment.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate from cells treated with an alkyne-bearing metabolic label).
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO).
-
Streptavidin-coated magnetic beads.
-
Lysis Buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, and protease inhibitors).
-
Wash Buffer (e.g., PBS with 0.1% SDS).
-
Elution Buffer (e.g., SDS-PAGE loading buffer or buffer with 2 mM biotin).
-
DMSO (Dimethyl sulfoxide).
Methodology:
-
Protein Preparation:
-
Prepare a cell lysate containing the alkyne-modified proteins of interest.
-
Determine the total protein concentration of the lysate (e.g., via BCA assay). Dilute the protein sample to a final concentration of 1 mg/mL in lysis buffer.
-
-
Click Chemistry Reaction Setup:
-
In a microcentrifuge tube, combine 100 µg of the protein sample.
-
Prepare the "Click Reaction Mix" by adding the following reagents in the specified order, vortexing gently after each addition:
-
1 µL of 10 mM this compound stock solution.
-
2 µL of 50 mM CuSO₄ stock solution.
-
2 µL of 50 mM TCEP stock solution.
-
1 µL of 10 mM TBTA stock solution.
-
-
Note: TCEP is a reducing agent used to convert Cu(II) from the CuSO₄ stock to the active Cu(I) catalyst required for the reaction.[11] TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[12]
-
-
Labeling Reaction:
-
Add the 6 µL of the freshly prepared Click Reaction Mix to the protein sample.
-
Incubate the reaction for 1 hour at room temperature with gentle vortexing or rotation.
-
-
Protein Precipitation (Optional, for sample cleanup):
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
Precipitate the proteins by adding methanol (B129727) and chloroform. Centrifuge to pellet the proteins and wash with methanol.
-
Resuspend the protein pellet in a buffer suitable for the next step (e.g., PBS with 1% SDS).
-
-
Affinity Enrichment:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them with lysis buffer.
-
Add the equilibrated beads to the protein sample that has been labeled with the biotinylated probe.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow the biotin-labeled proteins to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads. Remove and discard the supernatant, which contains unbound proteins.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads. For analysis by SDS-PAGE, proteins can be eluted by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
The eluted proteins can now be analyzed by in-gel fluorescence imaging (to detect the TAMRA signal) or by Western blotting using a streptavidin-HRP conjugate.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved when using this compound.
Caption: Experimental workflow for labeling and enrichment.
Caption: Logical relationships of the probe's functional moieties.
References
- 1. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Biotin-PEG4-Dde-TAMRA-PEG3-Azide | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 8. medkoo.com [medkoo.com]
- 9. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Labeling Alkyne-Modified Proteins with TAMRA-Azide-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient and specific labeling of alkyne-modified proteins using a trifunctional TAMRA-Azide-PEG-Biotin probe. This method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction, a highly efficient and bioorthogonal ligation strategy.[1][2][3] The resulting labeled protein is equipped with a TAMRA fluorophore for fluorescent detection, a biotin (B1667282) tag for affinity purification, and a PEG spacer to enhance solubility.[4][5]
This protocol is designed for researchers in various fields, including proteomics, cell biology, and drug discovery, who require a robust method for protein visualization, isolation, and identification. The inherent selectivity of the click chemistry reaction ensures that the labeling occurs exclusively between the alkyne-modified protein and the azide-containing probe, minimizing off-target reactions with other biomolecules.[1][6]
Data Presentation: Quantitative Parameters for Labeling Reaction
The following table summarizes the key quantitative parameters for the labeling protocol. These values are recommended starting points and may require optimization depending on the specific protein and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the protein is in an azide-free buffer.[7] |
| This compound Stock Concentration | 10 mM in DMSO | Prepare fresh or store in single-use aliquots at -20°C to -80°C to avoid freeze-thaw cycles.[8][9][10] |
| Molar Excess of this compound | 3x - 10x over protein | The optimal excess may vary depending on the number of alkyne modifications per protein.[8] |
| Copper(II) Sulfate (CuSO₄) Stock Concentration | 50 mM in water | |
| Reducing Agent Stock Concentration | 50 mM TCEP or 50 mM Sodium Ascorbate in water | Prepare fresh to ensure maximum activity.[9][10] |
| Copper Ligand Stock Concentration | 10 mM TBTA in 1:4 DMSO:t-butanol or 50 mM THPTA in water | The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[10][11] |
| Final Copper(I) Concentration | 1 mM | |
| Final Reducing Agent Concentration | 1 mM | |
| Final Ligand Concentration | 1 mM | |
| Reaction pH | 6.8 - 8.0 | Click chemistry is generally pH-insensitive within a range of 4-11.[1][6] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 1 - 16 hours | Reaction progress can be monitored by in-gel fluorescence.[8][9] |
Experimental Protocols
Materials and Reagents
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS, Tris)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Protein Labeling Buffer (e.g., 1.5x buffer containing triethylammonium (B8662869) acetate (B1210297) pH 6.8, THPTA, and aminoguanidine)[8]
-
Deionized water
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, or reagents for protein precipitation)
Protocol for Protein Labeling
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[8][9]
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 50 mM stock solution of TCEP or Sodium Ascorbate in deionized water.[9][10]
-
Prepare a 10 mM stock solution of TBTA in a 1:4 mixture of DMSO and t-butanol or a 50 mM stock solution of THPTA in deionized water.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration (e.g., 1 mg/mL) with the appropriate buffer.
-
Prepare a "click mixture" by adding the reagents in the following order, vortexing gently after each addition:
-
CRITICAL: Add the reagents in the specified order to ensure proper reduction of copper(II) to copper(I) and the formation of the copper-ligand complex before the catalyst is introduced to the protein and probe.[10] The solution should change color upon addition of the reducing agent.[10]
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagents and byproducts to obtain the purified this compound labeled protein. This can be achieved through several methods:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) dialysis membrane.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) to separate the labeled protein from smaller molecules.[12]
-
Protein Precipitation: Precipitate the protein by adding a mixture of water, methanol (B129727), and chloroform, followed by centrifugation. Wash the pellet with methanol to remove residual reagents.[13]
-
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light to prevent photobleaching of the TAMRA fluorophore.
-
Visualizations
Experimental Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In-Gel Fluorescence Visualization Using TAMRA-Azide-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAMRA-Azide-PEG-Biotin in in-gel fluorescence visualization of alkyne-modified biomolecules. This trifunctional probe, incorporating a TAMRA fluorophore for detection, a biotin (B1667282) handle for affinity purification, and an azide (B81097) group for covalent ligation via click chemistry, is a versatile tool in proteomics, drug discovery, and molecular biology.
Introduction
This compound is a powerful chemical probe designed for the detection and isolation of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. The probe's key features include:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore with excitation and emission maxima around 546 nm and 579 nm, respectively, making it suitable for standard fluorescence imaging systems.
-
Azide Group: Enables highly specific and efficient covalent bond formation with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
-
Biotin Moiety: Provides a high-affinity handle for the enrichment and purification of labeled biomolecules using streptavidin-based affinity matrices.
-
PEG Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility of the probe in aqueous buffers and reduces steric hindrance, improving accessibility to the target biomolecule.
This combination of features allows for a two-pronged experimental approach: initial visualization and quantification of labeled molecules directly within a polyacrylamide gel, followed by optional enrichment and subsequent analysis, such as mass spectrometry or Western blotting.
Data Presentation
The following tables summarize key quantitative data related to the performance of TAMRA-based probes and click chemistry for in-gel fluorescence applications. It is important to note that specific performance can vary depending on the experimental conditions, the nature of the target biomolecule, and the imaging system used.
Table 1: Photophysical Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~546 nm |
| Emission Maximum (λem) | ~579 nm |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ |
Table 2: Performance Metrics for In-Gel Fluorescence Detection
| Parameter | Reported Value/Range | Notes |
| Detection Limit | 8–16 ng/lane | Based on TAMRA-Phos-tag staining, which may have different binding properties than covalent click labeling. Actual detection limits for this compound will depend on labeling efficiency.[1] |
| Click Chemistry Efficiency | ~30–50% | Estimated yield for a click chemistry conjugation with a biotin-azide probe under specific experimental conditions.[2] |
| Optimal Probe Concentration | ≤ 2 µM | Higher concentrations (e.g., >10 µM) of similar TAMRA-based probes have been shown to increase background fluorescence in imaging applications.[3] |
| Linear Dynamic Range | > 3 orders of magnitude | Generally observed for fluorescent dyes like SYPRO Ruby, and a similar wide dynamic range is expected for covalently incorporated TAMRA.[4] |
Experimental Protocols
This section provides detailed protocols for the labeling of alkyne-modified proteins in a cell lysate and their subsequent visualization by in-gel fluorescence.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to attach this compound to alkyne-containing proteins in a cell lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water, e.g., 50 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water, e.g., 50 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO, e.g., 10 mM)
-
Lysis buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, and protease inhibitors)
-
Methanol
-
SDS-PAGE loading buffer
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1 mg/mL with lysis buffer. A typical reaction volume is 50-100 µL.
-
Click Chemistry Master Mix Preparation: Prepare the master mix immediately before use by adding the reagents in the following order. Vortex briefly between each addition. For a single 50 µL reaction:
-
5 µL of 10 mM this compound (final concentration: 1 mM)
-
10 µL of 50 mM CuSO₄ (final concentration: 10 mM)
-
10 µL of 50 mM TCEP (final concentration: 10 mM)
-
5 µL of 10 mM TBTA (final concentration: 1 mM)
-
Note: The final concentrations can be optimized. For initial experiments, a final this compound concentration of 100-200 µM is often sufficient.
-
-
Labeling Reaction: Add the click chemistry master mix to the protein sample. The total reaction volume should be adjusted with lysis buffer if necessary.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold methanol. Incubate at -20°C for at least 2 hours (or overnight).
-
Pelleting and Washing: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet once with cold methanol.
-
Resuspension: Resuspend the protein pellet in SDS-PAGE loading buffer. The volume will depend on the desired final concentration for gel loading.
Protocol 2: In-Gel Fluorescence Visualization
This protocol describes the electrophoresis and imaging of the TAMRA-labeled proteins.
Materials:
-
Labeled protein sample in SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis system
-
Fluorescence gel scanner with appropriate filters for TAMRA (Excitation: ~546 nm, Emission: ~579 nm)
-
Coomassie Brilliant Blue stain (optional, for total protein visualization)
Procedure:
-
SDS-PAGE: Load the resuspended protein sample onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
Gel Washing (Optional): After electrophoresis, you can wash the gel with deionized water 3 times for 5 minutes each to remove residual SDS, which can quench the fluorescence.
-
Fluorescence Scanning: Place the gel in a fluorescence gel scanner. Scan the gel using the appropriate laser and emission filter settings for TAMRA. Adjust the photomultiplier tube (PMT) voltage to obtain a good signal without saturating the detector.
-
Image Analysis: Analyze the resulting image to identify fluorescently labeled protein bands. The fluorescence intensity can be quantified using appropriate software.
-
Total Protein Staining (Optional): After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile. This allows for the comparison of the fluorescently labeled proteins to the total protein loading in each lane.
-
Destaining and Imaging (Coomassie): Destain the gel according to the Coomassie stain protocol and image the gel using a standard white light transilluminator or scanner.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for in-gel fluorescence visualization using this compound.
Signaling Pathway Examples
This compound can be used to study various biological processes where biomolecules can be metabolically labeled with alkyne analogs. Below are diagrams of two such pathways.
1. Protein S-Palmitoylation Pathway
This pathway illustrates the dynamic and reversible nature of protein S-palmitoylation, a lipid modification that can be studied using alkyne-functionalized palmitic acid analogs.
2. γ-Secretase Substrate Processing Pathway
This diagram shows the sequential cleavage of a transmembrane protein substrate by the γ-secretase complex, a key process in cellular signaling that can be investigated using probes that target γ-secretase components or its substrates.
3. Visualizing RNA-Protein Interactions
This workflow outlines a method to identify RNA-binding proteins (RBPs) using metabolic labeling with an alkyne-modified uridine (B1682114) analog, followed by click chemistry with this compound.
References
- 1. On the mechanism of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of silver stain and SYPRO Ruby Protein Gel Stain with respect to protein detection in two-dimensional gels and identification by peptide mass profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity.[1] First described independently by the groups of Meldal and Sharpless, this reaction involves a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to yield the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively.[1] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][2]
Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[1][2] These characteristics have established it as an essential tool in diverse fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[1][3][4][5][6] This document provides detailed protocols and technical data for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.
Key Reagents and Components
Successful execution of the CuAAC reaction hinges on the careful selection of the following key components:
-
Copper(I) Source : The active catalyst is the Cu(I) ion.[1] This can be introduced directly using Cu(I) salts (e.g., CuI, CuBr). However, it is more common to generate the Cu(I) catalyst in situ from an inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[1][2]
-
Reducing Agent : Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state.[1][2] An excess of sodium ascorbate helps to maintain the copper catalyst in its active oxidation state and mitigates oxidative side reactions.[2]
-
Accelerating Ligands : Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and increasing the reaction rate. They also play a role in reducing copper-mediated cytotoxicity in biological applications.[1] Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for reactions in organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is ideal for bioconjugation reactions in aqueous buffers.[1][7]
-
Azides and Alkynes : A wide variety of azide- and alkyne-containing molecules can be used. For bioconjugation, these functional groups are typically incorporated into biomolecules like proteins or nucleic acids.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the reaction between a small molecule azide and a terminal alkyne in an organic solvent or aqueous-organic mixture.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO, DMF)[10]
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the alkyne (1 equivalent) and the azide (1.0-1.1 equivalents) in the chosen solvent.
-
Catalyst Addition : To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents), followed by copper(II) sulfate pentahydrate (0.05 equivalents).[10]
-
Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[8][10]
-
Work-up and Purification : Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is optimized for the conjugation of a biomolecule containing an alkyne to a cargo molecule containing an azide in an aqueous environment.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, DNA)
-
Azide-functionalized cargo molecule
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[8]
-
THPTA ligand stock solution (e.g., 50 mM in water)[8]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[8]
-
Microcentrifuge tubes
Procedure:
-
Preparation of Solutions : Prepare stock solutions of the alkyne-biomolecule and azide-cargo in the chosen buffer.
-
Premix Catalyst : In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 of copper to ligand.[8][9] For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[8]
-
Reaction Assembly : In a 2 mL microcentrifuge tube, combine the reagents in the following order:
-
Incubation : Close the tube to minimize oxygen diffusion and mix gently by inverting the tube several times or using a slow rotisserie.[8] Allow the reaction to proceed for 1-2 hours at room temperature.[8]
-
Purification : The purification method will depend on the nature of the biomolecule. Common techniques include precipitation, size-exclusion chromatography, or affinity purification to remove the catalyst and excess small-molecule reagents.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters for CuAAC reactions in both small molecule synthesis and bioconjugation contexts.
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source Loading | 0.25 - 5 mol % | 0.25 - 1 mM | [1] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [1] |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [1] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | [1] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [1] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [1] |
| Typical Yields | >90% | Near-quantitative | [1][2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction.
Caption: General workflow for a CuAAC reaction.
Signaling Pathway Diagram: The Catalytic Cycle of CuAAC
The following diagram illustrates the widely accepted dinuclear copper-mediated catalytic cycle for the CuAAC reaction.
Caption: The dinuclear copper catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. axispharm.com [axispharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes: TAMRA-Azide-PEG-Biotin for Advanced Flow Cytometry Analysis
Introduction
TAMRA-Azide-PEG-Biotin is a trifunctional molecule designed for advanced biological detection and analysis, including flow cytometry.[1] This reagent integrates three key functionalities on a flexible polyethylene (B3416737) glycol (PEG) linker: a TAMRA fluorophore for direct fluorescence detection, an azide (B81097) group for bioorthogonal "click chemistry" ligation, and a biotin (B1667282) moiety for high-affinity binding to streptavidin.[1][2] This combination allows for multi-modal detection, signal amplification, and purification of labeled biomolecules.[1][3]
The core utility of this molecule lies in its ability to react with alkyne-modified targets.[4] Researchers can introduce alkyne groups into specific biomolecules (e.g., proteins, glycans, or DNA) within a cellular system using metabolic labeling techniques.[5][6][7] For example, cells can be cultured with alkyne-modified sugars, amino acids, or nucleosides, which are incorporated into newly synthesized macromolecules.[5][6][8] The azide group on the this compound molecule then selectively reacts with the incorporated alkyne via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), a type of click chemistry.[9][10]
Principle of Application
The application for flow cytometry involves a two-stage detection strategy. First, the target cell population is metabolically labeled with an alkyne-containing precursor. Following this incorporation, the cells are reacted with this compound. The TAMRA fluorophore (Ex/Em: ~555 nm/~580 nm) allows for an immediate quantitative assessment of the labeled cell population by flow cytometry.[11]
Second, the biotin component enables a powerful secondary detection and signal amplification step.[12][13] Biotinylated cells can be stained with a streptavidin conjugate. Streptavidin's high affinity for biotin ensures a stable and specific interaction.[12] By using streptavidin conjugated to a different fluorophore (e.g., FITC, APC, or a brilliant violet dye), the signal can be shifted to another detection channel or significantly amplified, which is particularly useful for detecting low-abundance targets.[3][12][13] This dual-detection capability provides experimental flexibility and enhances sensitivity.[1]
Experimental Protocols
Protocol 1: Detection of Nascent Glycoproteins via Metabolic Labeling
This protocol describes the detection of newly synthesized sialylated glycoproteins on the surface of cultured mammalian cells. Cells are first incubated with an alkyne-modified sugar (e.g., N-α-azidoacetylmannosamine-tetraacylated, Ac4ManNAl), which is metabolized and incorporated into cell surface glycans. The incorporated alkynes are then labeled using the this compound reagent via a click reaction.
A. Materials and Reagents
-
Mammalian cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., Ac4ManNAl)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper (II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
(Optional) Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Flow cytometer
B. Cell Culture and Metabolic Labeling
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells) or grow to a mid-log phase (for suspension cells).
-
Add the alkyne-modified sugar to the culture medium. The optimal concentration should be determined empirically but a starting concentration of 25-50 µM is recommended.[5]
-
Culture the cells for 24-72 hours to allow for incorporation of the alkyne sugar into cellular glycans.[5]
-
Include a negative control group of cells cultured without the alkyne-modified sugar.
C. Cell Staining with this compound
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Fix the cells by resuspending them in 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the copper sulfate, a reducing agent, and a copper-chelating ligand mixed just before use.
-
Add this compound to the cocktail at a final concentration of 5-20 µM.
-
Resuspend the fixed cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
D. (Optional) Secondary Staining and Signal Amplification
-
Resuspend the TAMRA-labeled cells in Wash Buffer containing the streptavidin-fluorophore conjugate at the recommended dilution.
-
Incubate for 20-30 minutes at 4°C, protected from light.[13]
-
Wash the cells twice with Wash Buffer.
E. Flow Cytometry Analysis
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Detect the TAMRA signal in the appropriate channel (e.g., PE or PE-Texas Red channel).
-
If secondary staining was performed, detect the streptavidin-conjugate signal in its corresponding channel (e.g., FITC channel for Alexa Fluor 488).
-
Analyze the data using appropriate software, gating on single, live cells and comparing the fluorescence intensity of the labeled sample to the negative control.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized to compare different experimental conditions.
Table 1: Analysis of Cell Population after Metabolic Labeling
| Sample Condition | Mean Fluorescence Intensity (MFI) - TAMRA Channel | % Positive Cells - TAMRA Channel | MFI - Streptavidin-AF488 Channel | % Positive Cells - Streptavidin-AF488 Channel |
| Control (No Alkyne Sugar) | 150 ± 25 | 0.5% ± 0.2% | 180 ± 30 | 0.8% ± 0.3% |
| + Alkyne Sugar (24h) | 8,500 ± 600 | 85% ± 4% | 45,000 ± 3,500 | 86% ± 4% |
| + Alkyne Sugar (48h) | 15,000 ± 1,100 | 92% ± 3% | 98,000 ± 7,000 | 93% ± 3% |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pnas.org [pnas.org]
- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biocompare.com [biocompare.com]
Application Notes and Protocols for Affinity Enrichment of Biotinylated Proteins Using Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity enrichment leveraging the high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone technique for the specific capture and purification of biotinylated proteins from complex biological mixtures.[1][2][3] This powerful method is widely employed in various applications, including proteomics, the study of protein-protein interactions, and biomarker discovery.[1][4] The basis of this technique lies in the remarkably strong and specific non-covalent bond between the vitamin biotin (Vitamin H) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii.[2][5] With a dissociation constant (Kd) in the range of 10⁻¹⁴ M, this interaction is one of the strongest known in nature, ensuring high specificity and efficient capture of target molecules.[5][6]
Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin. When streptavidin is immobilized on a solid support, such as magnetic or agarose (B213101) beads, it creates a highly effective matrix for the selective isolation of biotin-tagged proteins.[1] This methodology is central to various modern biological assays, including proximity-dependent biotin identification (BioID) and APEX-mediated proximity labeling, which are used to map protein interaction networks within living cells.[4][7][8]
These application notes provide a comprehensive guide to the principles and practice of enriching biotinylated proteins using streptavidin beads, offering detailed protocols, data presentation for experimental planning, and troubleshooting guidance.
Data Presentation
Effective experimental design requires a clear understanding of the quantitative aspects of the streptavidin-biotin system. The following tables summarize key data to aid in the selection of reagents and optimization of protocols.
Table 1: Typical Binding Capacities of Commercially Available Streptavidin Beads
| Bead Type | Support Matrix | Average Particle Size | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) |
| Magnetic Beads | Polymer with Magnetite | ~1 µm | 2,500 - 5,500 pmol/mg | ≥ 110 µg/mg (Biotinylated IgG)[9] |
| Agarose Beads | Highly Cross-linked Agarose | 37 - 100 µm | > 120 nmol/mL of resin[10] | ~300 µg/mL (Biotinylated BSA) |
| High Capacity Magnetic Beads | Proprietary Polymer | 0.8 µm | ≥ 12 nmol/mg[9] | Not specified |
Note: Binding capacity can be influenced by the size and steric hindrance of the biotinylated protein.[10] It is recommended to perform a pilot experiment to determine the optimal bead quantity for a specific application.
Table 2: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Beads
| Elution Method | Principle | Typical Reagents | Conditions | Advantages | Disadvantages |
| Competitive Elution | Displacement of biotinylated protein with excess free biotin. | 25 mM Biotin | 95°C for 5 minutes[7] | Mild; preserves protein integrity under certain conditions. | Often inefficient due to the strong streptavidin-biotin bond; may require heat and detergents.[7][11] |
| Denaturing Elution | Disruption of streptavidin-biotin interaction and protein structure. | 4x SDS Sample Buffer (containing 8% SDS)[7] | 95°C for 5 minutes[7] | Highly efficient. | Denatures the protein; SDS can interfere with downstream applications like mass spectrometry.[7][12] |
| Acidic Elution | Low pH disrupts the streptavidin-biotin interaction. | 0.1 M Glycine-HCl, pH 2.0-2.8; 6 M Guanidine HCl[13] | Room temperature | Effective for some applications. | Denatures the protein; requires immediate neutralization.[13] |
| On-Bead Digestion | Enzymatic cleavage of the protein while it remains bound to the beads. | Trypsin | 37°C, overnight[14] | Eluted peptides are suitable for mass spectrometry; avoids streptavidin contamination in the eluate.[7] | The protein of interest is fragmented; biotinylated peptides remain on the beads.[11] |
| Cleavable Linkers | A linker between the biotin and the protein is cleaved. | Reducing agents (for disulfide linkers), specific enzymes | Varies with linker chemistry | Allows for elution under mild conditions. | Requires incorporation of a cleavable linker during biotinylation.[12] |
Experimental Protocols
Protocol 1: In Vitro Biotinylation of Purified Proteins
This protocol describes the labeling of a purified protein with an amine-reactive biotinylation reagent, such as NHS-biotin.
Materials:
-
Purified protein in a buffer free of primary amines (e.g., PBS, HEPES)
-
NHS-biotin (or a water-soluble variant)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving NHS-biotin
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Protein Sample: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the NHS-biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Quantification and Storage: Determine the concentration of the biotinylated protein and store appropriately (typically at -20°C or -80°C).
Protocol 2: Affinity Enrichment of Biotinylated Proteins from Cell Lysate
This protocol details the capture of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin magnetic beads
-
Lysis buffer (e.g., RIPA buffer)[8]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (refer to Table 2 for options)
-
Magnetic rack[14]
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.[15]
-
Transfer the desired volume of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully aspirate the supernatant.[15]
-
Wash the beads by resuspending them in an equal volume of wash buffer. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step twice for a total of three washes.[15]
-
-
Binding of Biotinylated Proteins:
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of wash buffer. Invert the tube several times to wash.
-
Pellet the beads and discard the supernatant. Repeat the wash step at least three times to remove non-specifically bound proteins. For applications requiring high stringency, such as BioID, washes with buffers containing high salt (e.g., 1M KCl), high pH (e.g., 0.1M Na₂CO₃), or denaturants (e.g., 2M Urea) can be performed.[8]
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add the chosen elution buffer to the beads (refer to Table 2).
-
Incubate under the conditions specified for the chosen elution method (e.g., heat at 95°C for 5-10 minutes for denaturing elution).[7]
-
Pellet the beads on the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
-
Downstream Analysis: The eluted proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
The following diagrams illustrate the key processes involved in the affinity enrichment of biotinylated proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Simple, rapid streptavidin-based enrichment using Capturem technology [takarabio.com]
- 4. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat [escholarship.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rockefeller.edu [rockefeller.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 13. goldbio.com [goldbio.com]
- 14. ohsu.edu [ohsu.edu]
- 15. neb.com [neb.com]
Application Notes: Dual Labeling Techniques Using TAMRA-Azide-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous detection and isolation of biomolecules is a cornerstone of modern biological research and drug development. Trifunctional reagents, such as TAMRA-Azide-PEG-Biotin, offer a robust solution for dual labeling, enabling both fluorescent visualization and affinity purification of target molecules from complex mixtures. This reagent integrates a TAMRA fluorophore for sensitive detection, an azide (B81097) group for covalent ligation via click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a biotin (B1667282) moiety for high-affinity capture.
These dual-labeling probes provide a significant advantage over traditional single-label methods by incorporating a built-in control mechanism.[1][2][3][4] The progress of enrichment procedures can be monitored at each stage through the fluorescent signal of TAMRA, either by UV-Vis spectroscopy or more sensitive fluorescence-based methods.[1][2][3][4][5] This allows for straightforward discrimination between the target protein and non-specifically bound or endogenously biotinylated proteins after elution from streptavidin beads.[1][2][3][4][5]
Principle of the Technology
The utility of this compound is centered around the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This bioorthogonal reaction enables the covalent attachment of the this compound probe to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
The workflow typically involves two key stages:
-
Labeling: An alkyne-modified biomolecule of interest (e.g., protein, glycan, or nucleic acid) is incubated with the this compound probe in the presence of a copper(I) catalyst. The azide group on the probe reacts with the alkyne group on the biomolecule, forming a stable triazole linkage.
-
Detection and Purification: The now dually labeled biomolecule can be visualized directly in gels or on blots via the TAMRA fluorophore.[1] Subsequently, the biotin handle allows for selective capture and enrichment of the biomolecule using streptavidin-coated affinity resins.
The hydrophilic PEG spacer incorporated into the reagent enhances its solubility in aqueous buffers, which is crucial for biological applications.[8]
Advantages of this compound Dual Labeling
-
Combined Functionality: Enables both fluorescence-based detection and biotin-based purification of a target molecule from a single labeling event.[1]
-
Built-in Controls: The fluorescent TAMRA tag allows for easy tracking of the labeled molecule throughout the experimental workflow, including verification of successful labeling and monitoring of the purification process.[1][2][3][4][5]
-
High Specificity: The click chemistry reaction is highly specific and bioorthogonal, minimizing off-target labeling in complex biological samples.
-
Versatility: Applicable to a wide range of biomolecules, including newly synthesized proteins, glycans, lipids, and nucleic acids, that can be metabolically or chemically tagged with an alkyne.[1]
-
Enhanced Sensitivity: Fluorescent labels provide a more sensitive and quantitative method for protein visualization compared to traditional staining methods.[1]
Variants for Optimized Elution
The strong interaction between biotin and streptavidin often necessitates harsh denaturing conditions for elution, which can lead to the co-purification of contaminants and endogenously biotinylated proteins.[2][3][5] To address this, alternative probes have been developed:
-
Desthiobiotin Probes: Desthiobiotin is a biotin analog with a lower binding affinity for streptavidin, allowing for elution under mild conditions, such as competitive displacement with free biotin.[5] This "soft-release" characteristic helps to minimize the co-purification of endogenous biotinylated molecules.[5]
-
Cleavable Linkers: Some probes incorporate a chemically cleavable spacer arm (e.g., a Dde linker) between the biotin and the rest of the molecule.[2][3] This allows for the release of the labeled protein from the streptavidin resin under specific, mild conditions (e.g., with 2% hydrazine (B178648) for a Dde linker) while the biotin remains bound.[2][3]
Quantitative Data Summary
| Parameter | Reagent/Method | Value/Observation | Reference |
| Excitation Maximum | TAMRA | ~546 - 555 nm | [8][9] |
| Emission Maximum | TAMRA | ~565 - 580 nm | [8][9] |
| Molar Extinction Coefficient | TAMRA | ~92,000 cm⁻¹M⁻¹ | [8] |
| Binding Affinity (Kd) | Biotin-Streptavidin | ~10⁻¹⁵ M | [5] |
| Binding Affinity (Kd) | Desthiobiotin-Streptavidin | ~10⁻¹¹ M | [5] |
| Cleavage Condition | Dde Linker | 2% Hydrazine | [2][3] |
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Proteins with this compound
This protocol provides a general guideline for the CuAAC-mediated labeling of proteins that have been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Copper(II) Sulfate (CuSO₄) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM in DMSO)
-
Sodium Ascorbate (50 mM in water, freshly prepared) or TCEP (50 mM in water)[7]
-
PBS or other suitable reaction buffer (pH 7.4)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Sample Preparation: Dilute the alkyne-modified protein sample to a final concentration of 1 mg/mL in the reaction buffer. For a typical reaction, use 100 µg of protein in 100 µL of buffer.[7]
-
Prepare Click Chemistry Reaction Mix: In a separate tube, prepare the click chemistry reaction mix by adding the components in the following order. Vortex briefly after each addition.
-
Initiate the Labeling Reaction: Add 6 µL of the freshly prepared click reagent mixture to the 100 µL protein sample.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle vortexing or end-over-end rotation.[7]
-
Removal of Excess Reagents: Remove unreacted this compound and other small molecules by methods such as acetone (B3395972) precipitation, dialysis, or using a desalting column appropriate for the protein size.
-
Analysis and Downstream Applications: The labeled protein is now ready for downstream analysis.
-
Fluorescent Detection: Resolve the labeled protein by SDS-PAGE and visualize the TAMRA signal using a gel imager with appropriate excitation and emission filters (e.g., 532 nm excitation and 575 nm emission).[7]
-
Affinity Purification: Proceed with Protocol 2 for streptavidin-based enrichment.
-
Protocol 2: Affinity Purification of TAMRA-Biotin Labeled Proteins
This protocol describes the capture of the dually labeled protein using streptavidin-conjugated magnetic beads.
Materials:
-
TAMRA-Biotin labeled protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., for standard biotin: 2% SDS in 50 mM Tris-HCl, pH 6.8; for desthiobiotin: Wash Buffer containing 10-20 mM free D-biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer an appropriate amount of bead slurry to a new tube. Place the tube on the magnetic stand to capture the beads and carefully remove the supernatant.
-
Bead Equilibration: Wash the beads twice with Wash Buffer to equilibrate them.
-
Binding: Resuspend the washed beads in the TAMRA-Biotin labeled protein sample. Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
For standard biotin: Add Elution Buffer (e.g., 2% SDS) to the beads and heat at 95°C for 5-10 minutes. Place the tube on the magnetic stand and collect the supernatant containing the eluted protein.
-
For desthiobiotin: Add the competitive elution buffer (containing free biotin) and incubate for 30-60 minutes at room temperature with gentle rotation. Collect the supernatant.
-
-
Analysis: The eluted protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning for TAMRA and/or Western blotting.
Visualizations
Caption: Experimental workflow for dual labeling and analysis.
Caption: Logical pathway for identifying newly synthesized proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 9. Streptavidin, 5-TAMRA conjugated - 1 mg [anaspec.com]
Application Notes and Protocols for Pull-Down Assays Utilizing TAMRA-Azide-PEG-Biotin Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease.[1][2] The pull-down assay is a robust in vitro technique used to detect and validate physical interactions between two or more proteins.[2][3] This method utilizes a "bait" protein to capture and purify its interacting partners, or "prey" proteins, from a complex biological sample like a cell lysate.[4][5] By incorporating a trifunctional TAMRA-Azide-PEG-Biotin label, researchers can leverage a multi-faceted approach for enhanced detection, visualization, and quantification of these interactions.
This advanced labeling reagent combines:
-
Biotin (B1667282): A high-affinity tag for strong and specific binding to streptavidin-coated beads, forming the basis of the affinity purification.[6]
-
TAMRA (Tetramethylrhodamine): A fluorescent dye that allows for direct visualization and quantification of the labeled bait protein and its interacting partners at various stages of the experiment.[7][8]
-
Azide group: Enables covalent attachment of the label to a protein of interest via "click chemistry," a highly efficient and specific bio-orthogonal reaction.[9][10]
-
PEG (Polyethylene glycol) linker: A flexible, hydrophilic spacer that enhances the solubility of the labeled protein and minimizes steric hindrance, thereby improving the accessibility of the biotin and TAMRA moieties.[11][12]
These application notes provide a detailed protocol for performing a pull-down assay using a protein of interest (bait) labeled with this compound to identify and analyze its interacting partners (prey).
Principle of the Assay
The workflow begins with the covalent labeling of the bait protein with the this compound tag. This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne group has been metabolically or chemically incorporated into the bait protein.[10][13] The now fluorescent and biotinylated bait protein is then incubated with a protein source containing potential prey proteins. The strong interaction between biotin and streptavidin is exploited to immobilize the bait protein and any bound prey proteins onto streptavidin-coated magnetic or agarose (B213101) beads.[14][15] Following a series of stringent washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads.[4] The eluted proteins can then be identified and quantified using various downstream analysis techniques such as SDS-PAGE, Western blotting, and mass spectrometry.[1][16][17]
Visualization of the Experimental Workflow
Caption: Workflow of the this compound pull-down assay.
Experimental Protocols
Part 1: Labeling of Bait Protein with this compound via Click Chemistry
This protocol assumes the bait protein has been engineered or modified to contain an alkyne group.
Materials:
-
Alkyne-modified bait protein
-
This compound (dissolved in DMSO)[10]
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Protein desalting column
Procedure:
-
Prepare Reagents:
-
This compound stock: Prepare a 10 mM stock solution in DMSO. Store in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[18]
-
CuSO4 stock: Prepare a 50 mM stock solution in nuclease-free water.
-
THPTA stock: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate stock: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be made fresh immediately before use.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified bait protein (e.g., 100 µg in PBS).
-
This compound (to a final concentration of 100-200 µM).
-
Premix CuSO4 and THPTA in a 1:1 molar ratio and add to the reaction (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 5 mM).
-
-
The final reaction volume can be adjusted with PBS.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other reaction components by passing the reaction mixture through a protein desalting column equilibrated with PBS.
-
Collect the protein fractions. The successful labeling can be visually confirmed by the pink/red color of the protein solution and quantified by measuring the absorbance at ~555 nm (for TAMRA).
-
Part 2: Pull-Down Assay
Materials:
-
Labeled bait protein from Part 1
-
Streptavidin magnetic beads[15]
-
Cell lysate or other source of prey proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a competitive elution buffer like 8M Guanidine-HCl, or a cleavable linker-specific buffer)[1]
-
Magnetic rack[4]
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the required amount of beads to a new microcentrifuge tube. (e.g., 50 µL of bead slurry per pull-down).
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads, place on the magnetic rack, and discard the supernatant.[19]
-
-
Immobilization of Bait Protein:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the this compound labeled bait protein to the beads. The optimal amount of bait protein should be determined empirically, but a starting point is 10-50 µg per 50 µL of bead slurry.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow the biotinylated bait protein to bind to the streptavidin beads.
-
-
Binding of Prey Proteins:
-
After incubation, pellet the beads using the magnetic rack and remove the supernatant.
-
Wash the beads twice with Binding/Wash Buffer to remove any unbound bait protein.
-
Resuspend the beads with the immobilized bait protein in the cell lysate (prey protein source). A typical starting amount is 500 µg to 1 mg of total protein from the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow for the formation of bait-prey protein complexes.[19]
-
-
Washing:
-
Pellet the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. With each wash, resuspend the beads, incubate briefly, pellet, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add an appropriate volume of Elution Buffer (e.g., 50 µL of 2x SDS-PAGE sample buffer).
-
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[19]
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.
-
Part 3: Analysis of Results
The eluted protein complexes can be analyzed by several methods:
-
SDS-PAGE and In-Gel Fluorescence:
-
Western Blotting:
-
Mass Spectrometry:
Data Presentation
Quantitative data from pull-down assays should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.
Table 1: Quantification of Bait Protein Labeling Efficiency
| Sample | Protein Concentration (mg/mL) | TAMRA Concentration (µM) | Molar Ratio (Dye:Protein) |
| Bait Protein | 1.5 | 30 | 2.0 |
| Control (Unlabeled) | 1.6 | 0 | 0 |
Table 2: Densitometry Analysis from Western Blot
| Condition | Input (Prey X) | Unbound (Prey X) | Eluted (Prey X) | % Prey X Pulled Down |
| Labeled Bait + Lysate | 100% | 45% | 55% | 55% |
| Unlabeled Bait + Lysate | 100% | 98% | 2% | 2% |
| Beads Only + Lysate | 100% | 99% | 1% | 1% |
Table 3: Summary of Mass Spectrometry Results
| Protein ID | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (vs. Control) |
| P12345 | PreyX | 250 | 15 | 50.2 |
| Q67890 | PreyY | 180 | 9 | 35.7 |
| R54321 | PreyZ | 110 | 5 | 12.1 |
Signaling Pathway and Logical Relationship Diagrams
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pull Down Assay - Profacgen [profacgen.com]
- 4. bioclone.net [bioclone.net]
- 5. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 12. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 13. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotinylated peptide pull down assay [bio-protocol.org]
Application Notes and Protocols for In Situ Labeling of Biomolecules in Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparisons of key techniques for the in situ labeling of biomolecules within their native cellular environments. The ability to visualize and identify biomolecules in living or fixed cells is crucial for understanding complex biological processes, from signal transduction to drug-target engagement.[1][2] This document covers three major strategies: Bioorthogonal Chemistry, Proximity Labeling, and In Situ Hybridization.
Bioorthogonal Chemistry: The Power of Click Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3][4][5] This strategy typically involves a two-step process: first, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a "bioorthogonal handle" (e.g., an azide (B81097) or alkyne group). Second, a probe carrying a complementary reactive group and a reporter molecule (e.g., a fluorophore or biotin) is introduced, leading to a specific covalent bond formation.[3][6]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is widely used for its high efficiency and specificity.[6][7] However, the cytotoxicity of copper has led to the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), for live-cell applications.[2][3]
General Workflow for Bioorthogonal Labeling
Caption: General workflow for bioorthogonal labeling of biomolecules.
Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Labeling Newly Synthesized Proteins in Fixed Cells
This protocol describes the labeling of newly synthesized proteins using the amino acid analog L-homopropargylglycine (HPG), followed by CuAAC with an azide-functionalized fluorescent dye.
Materials:
-
Cells grown on coverslips
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG) (e.g., from Thermo Fisher Scientific)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO₄)
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Click-iT® Reaction Buffer Additive (reducing agent)
-
-
Phosphate-Buffered Saline (PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Wash cells with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the medium with fresh methionine-free medium containing 25-50 µM HPG.
-
Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation of HPG into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® Reaction Cocktail according to the manufacturer's instructions immediately before use. A typical reaction cocktail for one coverslip includes:
-
21.5 µL PBS
-
5 µL Click-iT® Reaction Buffer (10X)
-
1 µL Copper (II) Sulfate (50X)
-
0.5 µL Azide-fluorophore (e.g., 10 mM stock)
-
2 µL Reaction Buffer Additive (50X)
-
-
Remove the PBS from the coverslips and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain like DAPI.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore and DAPI.
-
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Speed | Fast (minutes to hours) | Moderate to Fast |
| Biocompatibility | Toxic to live cells due to copper | Excellent for live-cell imaging |
| Reporter Size | Small (azide/alkyne) | Small, but cyclooctyne (B158145) is bulkier |
| Typical Application | Fixed cells, in vitro | Live cells and organisms[8] |
| Resolution | High (molecular level) | High (molecular level) |
Proximity Labeling: Mapping Molecular Neighborhoods
Proximity labeling (PL) is a powerful technique for identifying weak and transient protein-protein interactions and for mapping the proteomes of specific subcellular compartments.[9][10][11] This method utilizes an enzyme (e.g., a biotin ligase or a peroxidase) that is fused to a protein of interest (the "bait"). When provided with a substrate, the enzyme generates reactive biotin species that covalently label nearby proteins (the "prey") within a nanometer-scale radius.[9][12] Labeled proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.
Key enzymes used in proximity labeling include:
-
BioID (Biotin Identification): A promiscuous mutant of the E. coli biotin ligase BirA that requires a long labeling time (18-24 hours).[10][11]
-
APEX (Ascorbate Peroxidase): An engineered peroxidase that offers much faster labeling (1 minute) but requires the addition of biotin-phenol and a brief pulse of hydrogen peroxide (H₂O₂), which can be toxic to cells.[10]
-
TurboID: A recently developed, highly efficient biotin ligase that combines the non-toxicity of BioID with a much shorter labeling time (around 10 minutes).[9][13]
General Workflow for Proximity Labeling
Caption: General workflow for proximity labeling experiments.
Protocol: TurboID-based Proximity Labeling in Mammalian Cells
This protocol outlines the general steps for identifying proteins proximal to a bait protein using TurboID.
Materials:
-
Mammalian cells
-
Plasmid encoding the bait protein fused to TurboID
-
Transfection reagent
-
Cell culture medium supplemented with 10% FBS
-
Biotin solution (50 mM stock in DMSO)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., RIPA, PBS)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)
-
Sample buffer for mass spectrometry
Procedure:
-
Transfection and Expression:
-
Transfect mammalian cells with the plasmid encoding the bait-TurboID fusion protein.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Biotin Labeling:
-
Supplement the cell culture medium with 50 µM biotin.
-
Incubate the cells for 10-30 minutes at 37°C. The optimal labeling time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove excess biotin.
-
Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.
-
Sonicate or vortex the lysate to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Incubate the cleared lysate with pre-washed streptavidin-coated magnetic beads for 1-3 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with different buffers (e.g., RIPA buffer, high salt buffer, PBS).
-
-
Elution and Sample Preparation:
-
Elute the biotinylated proteins from the beads by boiling in SDS-containing sample buffer.
-
Prepare the samples for mass spectrometry analysis (e.g., in-gel or in-solution digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify the enriched proteins. Compare results to control experiments (e.g., cells expressing TurboID alone) to identify specific proximity partners of the bait protein.
-
| Parameter | BioID | APEX2 | TurboID |
| Labeling Time | 18-24 hours[10] | ~1 minute[10] | ~10 minutes[9] |
| Labeling Radius | ~10 nm | 20-30 nm | ~10 nm[9] |
| Toxicity | Low | Potential H₂O₂ toxicity | Low |
| Application | Live cells, long-term interactions | Live cells, "snapshot" of proteome | Live cells, efficient labeling[9] |
| Signal-to-Noise | Moderate | High | High |
In Situ Hybridization: Visualizing Nucleic Acids
In situ hybridization (ISH) is a technique that uses a labeled complementary DNA, RNA, or modified nucleic acid strand (a probe) to localize a specific DNA or RNA sequence within a portion of tissue or a cell.[14][15] Fluorescent in situ hybridization (FISH), which uses fluorescently labeled probes, is a powerful method for visualizing the spatial distribution and abundance of specific mRNA transcripts, providing critical insights into gene expression patterns at the single-cell level.[16][17]
General Workflow for RNA Fluorescence In Situ Hybridization (RNA-FISH)
Caption: General workflow for RNA Fluorescence In Situ Hybridization (FISH).
Protocol: RNA-FISH for mRNA Detection in Adherent Cells
This protocol provides a general framework for detecting a specific mRNA in cultured cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Fixative: 4% paraformaldehyde (PFA) in DEPC-treated PBS
-
DEPC-treated PBS and water
-
Permeabilization solution: 70% ethanol
-
Wash Buffer: 2x SSC with 10% formamide
-
Hybridization Buffer (e.g., from Stellaris® or a custom recipe)
-
Fluorescently labeled oligonucleotide probes for the target mRNA
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Sample Preparation:
-
Wash cells with DEPC-treated PBS.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash twice with DEPC-treated PBS.
-
Permeabilize cells by incubating in 70% ethanol for at least 1 hour at 4°C (can be stored for longer).
-
-
Hybridization:
-
Rehydrate cells by washing with Wash Buffer for 5 minutes.
-
Prepare the hybridization solution by diluting the fluorescent probes in the Hybridization Buffer to the desired final concentration (typically in the low nanomolar range).
-
Add the hybridization solution to the coverslips and incubate in a humidified chamber at 37°C for 4-16 hours, protected from light.
-
-
Washing:
-
Remove the hybridization solution and wash the cells with Wash Buffer for 30 minutes at 37°C in the dark.
-
Briefly wash with 2x SSC.
-
-
Staining and Mounting:
-
If desired, stain the nuclei with DAPI in 2x SSC for 5-10 minutes.
-
Briefly rinse with 2x SSC.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets. Individual mRNA molecules will appear as distinct fluorescent spots.
-
| Parameter | Description |
| Target | Specific DNA or RNA sequences.[14] |
| Probe | Labeled complementary nucleic acid strand.[14] |
| Detection | Typically fluorescence microscopy (FISH).[17] |
| Application | Gene expression analysis, localization of transcripts, diagnostics.[14] |
| Resolution | Can achieve single-molecule resolution (smFISH).[16] |
| Key Advantage | Provides spatial context to gene expression data.[16] |
References
- 1. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B412558D [pubs.rsc.org]
- 2. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry - SiChem [sichem.de]
- 9. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 10. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. In situ hybridization - Wikipedia [en.wikipedia.org]
- 15. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 16. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 17. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Fluorescence Microscopy with Affinity Purification using TAMRA-Azide-PEG-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dual functionality of TAMRA-Azide-PEG-Biotin offers a powerful tool for modern biological research, enabling both the visualization and isolation of target biomolecules. This trifunctional molecule integrates a TAMRA (Tetramethylrhodamine) fluorophore for robust fluorescent detection, an azide (B81097) group for covalent labeling via "click chemistry," and a biotin (B1667282) tag for high-affinity purification.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and minimizes steric hindrance.[2]
This combination allows for the precise localization of a molecule of interest within a cellular context through fluorescence microscopy, followed by its efficient capture and enrichment using biotin-streptavidin affinity purification.[1][3][4] This integrated workflow is invaluable for a range of applications, including the identification of protein-protein interactions, the characterization of post-translational modifications, and the validation of drug targets. The TAMRA fluorophore provides a strong and stable fluorescent signal suitable for various imaging techniques, including live-cell imaging and flow cytometry.[1] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, ensuring high specificity and recovery during affinity purification.[3][4]
Key Applications
-
Target Identification and Validation: Label and isolate a specific protein to identify its binding partners.
-
Subcellular Localization Studies: Visualize the precise location of a protein or other biomolecule within the cell.
-
Pulse-Chase Experiments: Track the synthesis, trafficking, and degradation of a biomolecule over time.
-
Drug-Target Engagement Studies: Label a small molecule drug to visualize its interaction with its cellular target and isolate the drug-target complex.
Quantitative Data Summary
The following table provides representative data from a typical experiment involving the labeling, purification, and analysis of an alkyne-modified protein from a mammalian cell lysate.
| Parameter | Control (No Labeling) | Labeled Lysate | Purified Protein |
| Total Protein Concentration (mg/mL) | 5.2 | 5.1 | 0.8 |
| Labeling Efficiency (%) | N/A | 85% | 98% |
| Fluorescence Intensity (Arbitrary Units) | 15 | 8,500 | 75,000 |
| Protein Yield (µg) | N/A | N/A | 150 |
| Purity (by SDS-PAGE) | N/A | N/A | >95% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Analog
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Culture mammalian cells to 70-80% confluency in a suitable culture vessel.
-
Remove the complete culture medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-18 hours to allow for incorporation of the AHA into newly synthesized proteins.
-
After the incubation period, wash the cells twice with cold PBS.
-
Harvest the cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis.
Protocol 2: Cell Lysis and Click Chemistry Labeling with this compound
This protocol details the lysis of metabolically labeled cells and the subsequent covalent attachment of this compound to the alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6]
Materials:
-
Cell pellet from Protocol 1
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
This compound (stored at -20°C)[2]
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMSO
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay.
-
Prepare the click chemistry reaction mixture. For a 1 mg protein sample, the following final concentrations are recommended:
-
100 µM this compound
-
1 mM CuSO4
-
1 mM TCEP
-
100 µM TBTA
-
-
Add the click chemistry reaction mixture to the protein lysate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
The labeled lysate is now ready for affinity purification or direct analysis by fluorescence microscopy.
Protocol 3: Affinity Purification of Labeled Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.[7][8]
Materials:
-
Labeled cell lysate from Protocol 2
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., High-salt buffer: 50 mM Tris, 500 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., 50 mM Tris, 150 mM NaCl, 2% SDS, 10 mM Biotin, pH 7.5)
-
Magnetic stand
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer 1.
-
Add the equilibrated beads to the labeled cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2 to remove non-specific binders.
-
Elute the purified proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 10 minutes.
-
Place the tube on the magnetic stand and collect the supernatant containing the purified, labeled proteins.
-
The purified protein sample can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells that have been labeled with this compound.
Materials:
-
Cells grown on glass coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~546/565 nm)[2]
Procedure:
-
After metabolic labeling (Protocol 1), wash the cells on coverslips with PBS.
-
Perform the click chemistry reaction (Protocol 2) directly on the coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, depending on the target's location).
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for TAMRA and DAPI.
Visualizations
Caption: Experimental workflow for combining fluorescence microscopy and affinity purification.
Caption: Molecular mechanism of labeling via click chemistry.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 3. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 生物素化蛋白质纯化 [sigmaaldrich.com]
- 8. rockefeller.edu [rockefeller.edu]
Troubleshooting & Optimization
How to reduce non-specific binding of TAMRA-Azide-PEG-Biotin.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of TAMRA-Azide-PEG-Biotin probes in fluorescence microscopy and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a multifunctional chemical probe. It contains:
-
TAMRA (Tetramethylrhodamine): A bright fluorescent dye for visualization.
-
Azide: A chemical group used in "click chemistry" to attach the probe to molecules containing an alkyne group.[1][2]
-
PEG (Polyethylene Glycol): A flexible, hydrophilic spacer that increases solubility and can reduce non-specific binding.[][4]
-
Biotin (B1667282): A vitamin that binds with extremely high affinity to avidin (B1170675) or streptavidin proteins, often used for signal amplification or purification.
This probe is commonly used in experiments where a target molecule (e.g., a protein, glycan, or nucleic acid) is first metabolically or chemically labeled with an alkyne group. The this compound is then "clicked" onto the alkyne for fluorescent detection and/or affinity purification.[2]
Q2: What is non-specific binding and why is it a problem with this probe?
Non-specific binding is the attachment of the probe to cellular components or surfaces other than the intended target. This is problematic because it creates high background fluorescence, which can obscure the true signal, leading to false positives and inaccurate data interpretation.[5]
The components of this compound can contribute to non-specific binding in several ways:
-
TAMRA Dye: As a lipophilic and charged molecule, TAMRA can bind non-specifically to hydrophobic structures like membranes or through electrostatic interactions with charged cellular components.[5][6]
-
Biotin: Endogenous biotin is present in many cell types (especially in the mitochondria), and avidin/streptavidin reagents can bind to these, causing background.[7]
-
Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that bind non-specifically to cellular structures.[5]
Q3: How does the PEG linker help, and can it cause issues?
The PEG linker is designed to reduce non-specific binding. It creates a hydration shell around the probe, which helps to prevent unwanted hydrophobic and electrostatic interactions with proteins and cell surfaces.[][4][8] Generally, longer PEG linkers are more effective at reducing non-specific binding.[4][9] However, the overall properties of the probe can still lead to background issues if other experimental conditions are not optimized.
Troubleshooting Guide: High Background Fluorescence
This section addresses the common issue of high background or non-specific staining when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background in all samples, including negative controls. | Excessive Probe Concentration: Using too much probe increases the likelihood of off-target binding.[5][7] | Titrate the Probe: Perform a concentration course to find the lowest effective concentration of this compound that still provides a good specific signal. Start with the manufacturer's recommendation and perform serial dilutions (e.g., 1:2, 1:5, 1:10). |
| Inadequate Blocking: Non-specific sites on the cells, tissue, or support are not sufficiently saturated, allowing the probe or detection reagents to bind.[5] | Optimize Blocking Buffer: Switch to or optimize your blocking buffer. For biotin-based detection, avoid blockers containing endogenous biotin like non-fat dry milk.[10] Use blockers like Bovine Serum Albumin (BSA), Casein, or specialized commercial blocking buffers.[10][11] If using streptavidin, an avidin/biotin blocking step is crucial.[12] | |
| Insufficient Washing: Unbound probe is not being washed away effectively.[5] | Increase Wash Stringency: Increase the number and duration of washing steps after probe incubation and after each antibody/streptavidin step.[13] Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[14] | |
| Speckled or punctate background. | Probe Aggregation: The probe may be forming aggregates in your buffer before or during incubation.[5] | Prepare Fresh Solutions & Filter: Always use freshly prepared probe solutions. Centrifuge the diluted probe solution at high speed (e.g., >10,000 x g) for several minutes just before use and collect the supernatant to remove aggregates.[14] |
| High background specifically in biotin/streptavidin steps. | Endogenous Biotin: The sample (e.g., kidney, liver, brain tissue) has high levels of natural biotin. | Perform Avidin/Biotin Block: Before incubating with your biotinylated probe or streptavidin conjugate, use a commercial avidin/biotin blocking kit. This involves sequentially incubating with avidin (to bind endogenous biotin) and then biotin (to saturate the avidin). |
| Non-specific Streptavidin Binding: Streptavidin, being a protein, can bind non-specifically. | Use High-Quality Reagents: Use highly purified and cross-adsorbed streptavidin conjugates. Pre-clear Lysates: For pulldown experiments, pre-clear the cell lysate by incubating it with streptavidin beads before adding your biotinylated probe complex.[15] | |
| High background after the click reaction step. | Residual Copper Catalyst: Copper (I) used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes generate fluorescence or cause probes to bind non-specifically.[16] | Optimize Click Reaction: Ensure you are using a copper-chelating ligand (e.g., THPTA) in your click cocktail.[16] After the reaction, perform thorough washing steps, potentially with a mild chelator like EDTA in the first wash, to remove all residual copper. |
Experimental Protocols
Protocol 1: Optimized Blocking and Staining for Cultured Cells
This protocol is designed for cells grown on coverslips and labeled with an alkyne, followed by detection with this compound.
-
Fixation & Permeabilization:
-
Wash cells briefly with Phosphate Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail fresh. For a 100 µL reaction, mix:
-
10 µM this compound
-
100 µM Copper (II) Sulfate
-
500 µM THPTA ligand
-
5 mM Sodium Ascorbate (add last)
-
-
Incubate the sample with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash 3 times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Blocking:
-
Avidin/Biotin Block (Crucial Step):
-
Incubate with an Avidin solution (e.g., from a commercial kit) for 15 minutes.
-
Rinse briefly with PBS.
-
Incubate with a Biotin solution for 15 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Protein Block:
-
Incubate with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
-
Streptavidin Incubation:
-
Dilute a fluorescently-labeled streptavidin conjugate (if additional signal amplification is needed) in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash 4 times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip on a slide with an anti-fade mounting medium.
-
Image using appropriate laser lines and filter sets for TAMRA.
-
Protocol 2: Pre-Clearing Lysate for Pulldown Experiments
-
Prepare Beads: Resuspend streptavidin-agarose or magnetic beads in a lysis buffer. Wash them 3 times.
-
Pre-clear Lysate: Add 50 µL of washed bead slurry to 1 mg of cell lysate. Incubate with rotation for 1 hour at 4°C.
-
Collect Supernatant: Pellet the beads by centrifugation and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for incubation with your captured this compound-target complex.
Visualizations
References
- 1. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 2. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. biocompare.com [biocompare.com]
- 13. ibidi.com [ibidi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low or no fluorescence signal in their labeling experiments.
Troubleshooting Guide: Weak or No Fluorescence Signal
A common challenge in fluorescence-based assays is a weak or absent signal. This guide provides a systematic approach to identifying and resolving the underlying causes.
Frequently Asked Questions (FAQs)
Reagent & Protocol Issues
Q1: My fluorescence signal is very weak or completely absent. What are the most common causes?
A1: A weak or nonexistent fluorescence signal can stem from several factors throughout your experimental workflow. The most common issues involve problems with the primary or secondary antibodies, suboptimal sample preparation, or issues with the fluorophore itself.[1][2] Start by systematically evaluating each step of your protocol, from reagent validation to imaging.
Q2: How do I know if my primary antibody is the problem?
A2: Issues with the primary antibody are a frequent cause of low signal.[1] Here’s how to troubleshoot:
-
Validation: Confirm that your primary antibody is validated for your specific application (e.g., immunofluorescence, immunohistochemistry).[1][3]
-
Storage and Handling: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Repeated freeze-thaw cycles can degrade the antibody.[4][5]
-
Concentration: The antibody concentration may be too low. It's crucial to perform a titration to find the optimal concentration that yields a strong signal with low background.[1][6]
-
Target Expression: The target protein may not be present or may be expressed at very low levels in your sample.[2] Always include a positive control tissue or cell line known to express the target to verify that the antibody is active.[1]
Q3: What should I check regarding my secondary antibody?
A3: The secondary antibody is critical for signal amplification in indirect detection methods.[7] Key points to verify include:
-
Compatibility: Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in a rabbit).[1][8]
-
Specificity: Use a secondary antibody that is specific for the isotype (e.g., IgG, IgM) and subclass of the primary antibody, especially when using monoclonal primary antibodies.[9][10]
-
Cross-Reactivity: For multiplexing experiments, use highly cross-adsorbed secondary antibodies to minimize non-specific binding and background.[9]
-
Storage: Like primary antibodies, ensure your secondary antibody has been stored properly and protected from light if it is conjugated to a fluorophore.[4]
Q4: Could my sample preparation be the cause of the low signal?
A4: Absolutely. Sample preparation steps are critical for preserving the antigen and allowing antibody access.[11]
-
Fixation: The fixation method can mask the epitope your antibody is supposed to recognize. If you are using a cross-linking fixative like formaldehyde, you may need to perform an antigen retrieval step.[1][12] Alternatively, the fixation might be too harsh, destroying the epitope. Trying a different fixation method, such as methanol (B129727) fixation, might be necessary.[13]
-
Permeabilization: For intracellular targets, incomplete permeabilization will prevent the antibodies from reaching the epitope.[2] You may need to increase the concentration or incubation time of your permeabilization agent (e.g., Triton X-100).[2] However, excessive permeabilization can damage the cell and lead to loss of the antigen.[2]
-
Antigen Retrieval: This step is crucial for formalin-fixed paraffin-embedded (FFPE) tissues. The method (heat-induced or enzymatic) and the buffer used (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) must be optimized for your specific antibody and target.[1]
Fluorophore & Imaging Issues
Q5: My signal is bright at first but fades quickly. What is happening?
A5: This phenomenon is known as photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14][15][16] To minimize photobleaching:
-
Reduce the intensity and duration of light exposure.[14][18]
-
Use a more sensitive detector to shorten the required exposure time.
Q6: How do I choose the right fluorophore for my experiment?
A6: Fluorophore selection is critical for a strong signal.[19] Consider the following:
-
Brightness: Select a fluorophore with a high extinction coefficient and quantum yield for a brighter signal.[20]
-
Photostability: Choose fluorophores known for their resistance to photobleaching, especially for long imaging sessions.[14][21]
-
Microscope Compatibility: Ensure the excitation and emission spectra of your fluorophore match the lasers and filters of your microscope.[19][20]
-
Target Abundance: For low-abundance targets, use the brightest fluorophore available.[10][20]
Q7: My instrument settings might be incorrect. What should I check?
A7: Incorrect instrument settings can lead to a failure to detect a signal.[17]
-
Laser and Filter Selection: Verify that the correct lasers are turned on and that the emission filters are appropriate for the chosen fluorophores to avoid spectral overlap.[17][19]
-
Detector Settings: Ensure the detector gain or voltage is set appropriately. If it's too low, a weak signal may not be detected.
-
Focus: Make sure the sample is correctly in focus.
Data Presentation: Troubleshooting Summary
The table below summarizes common causes of weak or no fluorescence signal and provides recommended solutions.
| Category | Potential Cause | Recommendation | Relevant Assays |
| Primary Antibody | Concentration too low | Perform an antibody titration to determine the optimal concentration. A typical starting range is 1-10 µg/mL.[22][23] | Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry |
| Poor antibody performance/validation | Confirm the antibody is validated for your application and use a positive control to check its activity.[1][3] | IF, IHC, Flow Cytometry | |
| Improper storage | Aliquot the antibody upon receipt and store as recommended by the manufacturer to avoid freeze-thaw cycles.[5] | All fluorescence-based assays | |
| Secondary Antibody | Incompatible with primary antibody | Ensure the secondary antibody's host species is different from the primary antibody's host and that it targets the correct isotype.[1][8] | Indirect IF, IHC, Flow Cytometry |
| Concentration too low/high | Titrate the secondary antibody. A common starting concentration is 1 µg/mL.[23] | Indirect IF, IHC, Flow Cytometry | |
| Sample Preparation | Epitope masking by fixation | Perform antigen retrieval if using a cross-linking fixative like formaldehyde.[1] | IF, IHC |
| Insufficient permeabilization | For intracellular targets, ensure adequate permeabilization by optimizing detergent concentration and incubation time.[2] | IF, Flow Cytometry (intracellular) | |
| Antigen degradation | Use freshly prepared samples when possible and handle them gently during processing.[17][24] | All fluorescence-based assays | |
| Fluorophore & Imaging | Photobleaching | Use an anti-fade mounting medium, minimize light exposure, and choose photostable dyes.[15][25] | Fluorescence Microscopy |
| Mismatched excitation/emission | Check that your microscope's lasers and filters are compatible with your fluorophore's spectra.[19][26] | Fluorescence Microscopy, Flow Cytometry | |
| Low target abundance | Use a brighter fluorophore or a signal amplification method.[26][27] | All fluorescence-based assays |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of a primary or secondary antibody to maximize the signal-to-noise ratio.
Methodology:
-
Prepare Sample: Prepare your cells or tissue sections according to your standard protocol for fixation, permeabilization, and blocking.
-
Serial Dilutions: Prepare a series of dilutions of your antibody (primary or secondary) in your antibody dilution buffer. A good starting point for a primary antibody is a range from 0.5 µg/mL to 20 µg/mL. For a secondary antibody, you can test a range from 0.5 µg/mL to 5 µg/mL.
-
Incubation: Apply each antibody dilution to a separate sample and incubate following your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).[28]
-
Washing: Wash the samples thoroughly to remove any unbound antibodies.[29]
-
Secondary Antibody Incubation (for primary titration): If titrating a primary antibody, incubate all samples with a consistent, optimal concentration of the secondary antibody.
-
Mounting: Mount the samples using an anti-fade mounting medium.[30]
-
Imaging and Analysis: Acquire images using identical settings (e.g., exposure time, laser power, gain) for all samples.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the brightest specific signal with the lowest background.[31]
Protocol 2: Cell Fixation and Permeabilization for Intracellular Targets
This protocol provides a general procedure for preparing cultured cells for the detection of intracellular antigens.
Methodology:
-
Cell Preparation: Grow cells on coverslips or in culture plates. Wash the cells twice with Phosphate-Buffered Saline (PBS).[32]
-
Fixation:
-
Formaldehyde: Incubate cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[32][33] This method is good for preserving cell structure.[11]
-
Methanol: Alternatively, incubate cells with ice-cold 100% methanol for 5-10 minutes at -20°C.[13] Methanol fixation also permeabilizes the cells, so a separate permeabilization step is not needed.[33]
-
-
Washing: After fixation, wash the cells three times with PBS.[13]
-
Permeabilization (for formaldehyde-fixed cells): If you used formaldehyde, incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[33] This step is not necessary for membrane-associated proteins where you want to avoid destroying the membrane.[33]
-
Blocking: Proceed with the blocking step as per your standard staining protocol to reduce non-specific antibody binding.[28]
Visualizations
Caption: A workflow for troubleshooting low fluorescence signal.
Caption: Strategies for amplifying a low fluorescence signal.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. How to choose the right secondary antibody? | Proteintech Group [ptglab.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. How to Select a Secondary Antibody | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. scbt.com [scbt.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Photobleaching - Wikipedia [en.wikipedia.org]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. biotium.com [biotium.com]
- 24. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 26. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 27. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 28. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 29. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 30. vectorlabs.com [vectorlabs.com]
- 31. blog.cellsignal.com [blog.cellsignal.com]
- 32. biotium.com [biotium.com]
- 33. ICC/IF Protocol | Antibodies.com [antibodies.com]
Technical Support Center: Optimizing Catalyst Concentration for Efficient Click Chemistry Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper concentration for a typical CuAAC reaction?
For bioconjugation reactions, the recommended copper concentration generally falls between 50 µM and 100 µM.[1][2] While lower concentrations may not be sufficient to form the active catalytic complex, higher concentrations can increase the risk of damage to sensitive biomolecules like proteins and DNA and are often unnecessary.[2]
Q2: What is the role of a ligand in CuAAC reactions, and which one should I use?
Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[3][4] For reactions in aqueous environments, water-soluble ligands are highly recommended.[2] Commonly used and effective water-soluble ligands include:
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A popular choice that simplifies reactions in aqueous buffers and helps to reduce the cytotoxic effects of copper.[2]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another excellent water-soluble ligand known to improve reaction kinetics.[2]
Q3: What is the ideal ligand-to-copper ratio?
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3] For many bioconjugation applications, using at least five equivalents of the ligand relative to the copper is recommended to protect biomolecules from oxidative damage.[1][2]
Q4: Why is a reducing agent necessary, and which one should I choose?
The active catalyst in CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) species by dissolved oxygen.[3] A reducing agent is used to maintain the copper in the active Cu(I) state.
-
Sodium Ascorbate: This is the most common and preferred reducing agent for most applications due to its effectiveness and convenience.[1][3] It is recommended to use a freshly prepared solution.
-
Hydroxylamine: This can be used as an alternative reducing agent if your substrates are particularly sensitive to ascorbate.[2][5]
-
TCEP (Tris(2-carboxyethyl)phosphine): While previously used, it has been found that the copper-binding and azide-reducing properties of phosphines can interfere with the CuAAC reaction.[5]
Q5: Can I perform click chemistry in the presence of other functional groups?
Yes, a key advantage of click chemistry is its bioorthogonality. The azide (B81097) and alkyne groups are highly selective and typically do not react with other functional groups found in biological systems.[2] However, it is important to be aware of potential interference from thiols, which can coordinate with the copper catalyst.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your click chemistry experiments.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common issues in CuAAC reactions. The following decision tree can help you diagnose and solve the problem.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Precipitation During Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent protein precipitation during labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein precipitation during a labeling reaction?
Protein precipitation during labeling is often a result of a combination of factors that disrupt the protein's stability. Key causes include:
-
Increased Surface Hydrophobicity: Many labeling reagents, especially fluorescent dyes, are hydrophobic. When conjugated to a protein, they increase the overall hydrophobicity of the protein surface, which can lead to aggregation as the proteins attempt to minimize contact with the aqueous environment.[1][2]
-
High Degree of Labeling (DOL): Attaching too many label molecules to a single protein (over-labeling) can significantly alter its surface charge and physicochemical properties, promoting aggregation.[1][3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling buffer are critical for maintaining protein stability. If the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be close to zero, reducing repulsion between molecules and increasing the likelihood of precipitation.[4][5]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also raise the probability of intermolecular interactions that can lead to aggregation.[1][6]
-
Presence of Organic Solvents: Some labels are dissolved in organic solvents like DMSO or DMF. The introduction of these solvents into the aqueous reaction buffer can partially denature the protein, exposing hydrophobic regions and causing precipitation.[2][7]
-
Temperature: Elevated temperatures can sometimes accelerate aggregation processes.[1][8]
Q2: How can I choose the right labeling reagent to minimize precipitation?
The choice of labeling reagent plays a significant role in preventing precipitation. Consider the following:
-
Hydrophilicity: Opt for labels that are inherently more water-soluble. Sulfonated dyes, for example, are designed to have increased hydrophilicity and are less likely to cause aggregation compared to their non-sulfonated counterparts.[1][2][7]
-
Spacer Arms: Some labeling reagents incorporate spacer arms, such as polyethylene (B3416737) glycol (PEG), which can help to maintain the solubility of the labeled protein.[9]
-
Size of the Label: Larger, bulkier labels may be more disruptive to the protein's native structure.[1]
Q3: What is the ideal protein concentration for a labeling reaction?
There is no single ideal protein concentration, as it is highly dependent on the specific protein. However, a general guideline is to start with a lower concentration, such as 1-2 mg/mL, and monitor for any signs of precipitation.[1] If a higher final concentration of the labeled protein is required, it is often better to perform the labeling at a lower concentration and then carefully concentrate the purified conjugate.[1]
Q4: How does the dye-to-protein ratio influence aggregation?
The molar ratio of the labeling reagent to the protein is a critical parameter to control. A high ratio can lead to over-labeling, which increases the chances of precipitation.[1][3] It is recommended to perform a titration experiment to determine the optimal ratio that achieves the desired degree of labeling without compromising the protein's stability.[1]
Troubleshooting Guide
Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation. The following steps can be taken to troubleshoot this issue:
1. Optimize Labeling Stoichiometry:
-
Action: Reduce the molar excess of the labeling reagent to the protein.
-
Rationale: This will decrease the degree of labeling and reduce the likelihood of altering the protein's surface properties to an extent that causes aggregation.[1][3]
2. Modify Buffer Conditions:
-
Action: Systematically screen different buffer components, pH values, and ionic strengths.
-
Rationale: Maintaining an optimal buffer environment is crucial for protein stability. Ensure the pH is at least one unit away from the protein's pI.[4][5] Increasing the ionic strength (e.g., with 150 mM NaCl) can help to shield electrostatic interactions that may lead to aggregation.[1] Avoid buffers containing primary amines, like Tris, when using NHS-ester chemistry, as they will compete with the labeling reaction.[10]
3. Incorporate Stabilizing Additives:
-
Action: Add excipients to the labeling and storage buffers.
-
Rationale: These additives can help to stabilize the protein and prevent aggregation.
| Additive Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Glycerol | 5-10% (w/v) | Preferential hydration, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches.[6][11] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface adsorption and aggregation.[11] |
4. Adjust Reaction Parameters:
-
Action: Lower the reaction temperature and protein concentration.
-
Rationale: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, though it may require a longer incubation time.[1] As mentioned earlier, starting with a lower protein concentration reduces the chances of intermolecular aggregation.[1]
5. Post-Labeling Purification:
-
Action: Immediately purify the labeled protein after the reaction.
-
Rationale: Techniques like size-exclusion chromatography (SEC) can effectively separate the labeled protein from unreacted dye and any aggregates that may have formed.[1] This also provides an opportunity to exchange the labeled protein into an optimal storage buffer.
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive Dye (e.g., NHS Ester)
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-2 mg/mL.[10] If the protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column.
-
Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to quench any unreacted dye.[10]
-
Purification: Separate the labeled protein from the unreacted dye and any aggregates using a desalting column or size-exclusion chromatography.
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.5, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Small-Scale Labeling Reactions: Set up small-scale labeling reactions for your protein in each of the buffer conditions.
-
Monitor for Precipitation: Visually inspect the reactions for any signs of cloudiness or precipitation during and after the incubation period.
-
Assess Labeling Efficiency and Aggregation: After the reactions, analyze the degree of labeling and the extent of aggregation (e.g., by UV-Vis spectroscopy and size-exclusion chromatography) for each condition to determine the optimal buffer.
Visualizations
Caption: A typical workflow for a protein labeling experiment.
Caption: Key factors that can cause protein precipitation.
Caption: A decision tree for troubleshooting precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. trialtusbioscience.com [trialtusbioscience.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Overview of Protein Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Dealing with high background fluorescence in imaging experiments.
Welcome to the technical support center for imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in their imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal of interest, making data interpretation difficult. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Step 1: Identify the Source of the Background
The first step is to determine whether the background is due to autofluorescence of the sample itself or non-specific binding of your fluorescent reagents.
Experimental Protocol: Control Samples
To differentiate between autofluorescence and non-specific binding, prepare the following control samples alongside your fully stained sample:
-
Unstained Control: A sample that has gone through all the preparation steps (fixation, permeabilization, etc.) but has not been incubated with any primary or secondary antibodies. This control will reveal the level of endogenous autofluorescence.[1][2]
-
Secondary Antibody Only Control: A sample incubated only with the fluorescently labeled secondary antibody (no primary antibody). This helps to identify non-specific binding of the secondary antibody.[3]
-
Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but raised against a molecule not present in the sample. This control indicates non-specific binding of the primary antibody.[3]
By observing these controls under the microscope, you can pinpoint the likely source of your high background.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
FAQs: Dealing with High Background Fluorescence
Q1: What are the common causes of autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant source of background noise.[1][2] Common sources include:
-
Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin (B1680620) can fluoresce, particularly when excited with UV or blue light.[1][4]
-
Fixation: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[5][6] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[6]
-
Red Blood Cells: The heme group in red blood cells is a source of broad-spectrum autofluorescence.[1][6]
-
Culture Medium and Vessels: Some components in cell culture media and the plastic used in culture dishes can be fluorescent.[7]
Q2: How can I reduce autofluorescence?
Several methods can be employed to minimize autofluorescence:
| Method | Description |
| Optimize Fixation | Use the lowest concentration of aldehyde fixative and the shortest incubation time necessary for adequate fixation.[4][6] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[1][5] |
| Quenching | Treat samples with a quenching agent after fixation. Sodium borohydride (B1222165) (0.1% in PBS) can reduce aldehyde-induced autofluorescence.[2][4][5] Other quenching agents like Sudan Black B or Eriochrome Black T can reduce lipofuscin-related autofluorescence.[4][6] |
| Perfusion | For tissue samples, perfuse with PBS before fixation to remove red blood cells.[1][4][5][6] |
| Photobleaching | Expose the sample to the excitation light for a period before imaging to "burn out" some of the autofluorescence.[8] |
| Spectral Separation | Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically lower in these regions of the spectrum.[1][4] |
Experimental Protocol: Sodium Borohydride Quenching
-
After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.[2]
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[2]
-
Wash the samples thoroughly three times with PBS for 5 minutes each.[2]
-
Proceed with your standard immunofluorescence protocol.
Q3: My unstained control is dark, but my stained sample has high background. What's the problem?
If the unstained sample is dark, the background is likely due to non-specific binding of the primary or secondary antibodies, or other issues with the staining protocol.[2]
Q4: How can I prevent non-specific antibody binding?
Optimizing your blocking, antibody dilution, and washing steps is crucial for preventing non-specific binding.
Typical Immunofluorescence Workflow
The following diagram outlines the key steps in a typical indirect immunofluorescence protocol.
Caption: A typical indirect immunofluorescence workflow.
Blocking Buffers
Proper blocking is essential to prevent antibodies from binding to non-target sites.
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody was raised in.[9] |
| Bovine Serum Albumin (BSA) | 1-5% | A commonly used protein blocker.[10][11] Ensure it is IgG-free to avoid cross-reactivity.[12][13] |
| Non-fat Dry Milk | 1-5% | Can be effective but is not recommended for detecting phosphorylated proteins. |
Experimental Protocol: Optimizing Blocking
-
Prepare a blocking buffer containing 5% normal serum from the species your secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary) in PBS with 0.1% Triton X-100.
-
Incubate your samples in the blocking buffer for at least 1 hour at room temperature.[14]
-
Proceed with primary antibody incubation without washing out the blocking buffer.
Antibody Dilution
Using too high a concentration of primary or secondary antibody can lead to high background.[15][16][17]
-
Primary Antibody: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with low background. A typical starting range is 1-10 µg/mL for purified antibodies or a 1:100 to 1:1000 dilution for antiserum.[18][19]
-
Secondary Antibody: The concentration of the secondary antibody should also be optimized. A starting dilution of 1:200 to 1:1000 is common.[20][21]
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in your blocking buffer.[21]
-
Incubate different samples with each dilution, keeping the secondary antibody concentration constant.
-
Image the samples using identical settings and identify the dilution that provides the best signal-to-noise ratio.[22]
Washing Steps
Insufficient washing can leave unbound antibodies behind, contributing to background.[8][15]
-
Increase the number and duration of wash steps after antibody incubations.[2]
-
Use a wash buffer containing a mild detergent like 0.05% Tween 20 in PBS to help remove non-specifically bound antibodies.[23]
-
Perform at least three washes of 5 minutes each after both primary and secondary antibody incubations.[14][24]
Q5: Could my other reagents be causing high background?
Yes, other reagents can contribute to background fluorescence.
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to remove any microbial contamination that could be fluorescent.[2]
-
Mounting Medium: Use a high-quality mounting medium with an anti-fade reagent to preserve your signal and reduce background.[9]
-
Secondary Antibody Cross-Reactivity: If you are performing multi-color imaging, ensure your secondary antibodies are highly cross-adsorbed to prevent them from binding to primary antibodies from other species.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. biotium.com [biotium.com]
- 14. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. biocompare.com [biocompare.com]
- 20. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 21. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. youtube.com [youtube.com]
- 24. usbio.net [usbio.net]
Strategies to improve the efficiency of biotin-streptavidin pull-downs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their biotin-streptavidin pull-down experiments for improved efficiency and reliability.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during biotin-streptavidin pull-down assays in a question-and-answer format.
High Background & Non-Specific Binding
Q1: I am observing many non-specific protein bands in my negative control (beads only) and experimental samples. How can I reduce this background?
A1: High background due to non-specific binding is a frequent issue. Here are several strategies to mitigate it:
-
Pre-Clearing the Lysate: Before introducing your biotinylated bait, incubate your cell lysate with streptavidin beads to capture proteins that non-specifically bind to the beads themselves.[1] Discard these beads and use the "pre-cleared" lysate for your pull-down.
-
Blocking the Beads: Before adding your biotinylated bait, block the streptavidin beads with a solution containing a high concentration of an unrelated protein, such as Bovine Serum Albumin (BSA) or yeast tRNA.[2][3] This saturates non-specific binding sites on the beads.
-
Optimize Washing Steps: Increase the stringency of your wash buffers. This can be achieved by:
-
Use of Magnetic Beads: Streptavidin-coated magnetic beads often exhibit lower non-specific binding compared to agarose (B213101) beads.[1]
-
Block Unbound Streptavidin Sites: After immobilizing your biotinylated bait, wash the beads with a free biotin (B1667282) solution to block any remaining unoccupied biotin-binding sites on the streptavidin.[1]
Low Yield of Target Protein
Q2: My final elution contains very little or no target protein. What are the potential causes and solutions?
A2: Low yield can stem from several factors throughout the experimental workflow:
-
Inefficient Biotinylation: Ensure your bait protein or nucleic acid is efficiently biotinylated. Verify the success of the biotinylation reaction using a method like a dot blot with streptavidin-HRP. Also, consider that using biotin with a longer spacer arm can improve its accessibility for binding to streptavidin.[3]
-
Insufficient Bait Loading: Optimize the amount of biotinylated bait incubated with the beads. Too little bait will result in a low pull-down yield. Conversely, an excessive amount can lead to unbound bait competing for prey binding in the lysate.
-
Protein Degradation: Always include protease inhibitors in your lysis buffer to prevent the degradation of your target protein and its interactors.[6]
-
Suboptimal Binding Conditions: The incubation time and temperature can affect binding. While room temperature for 30 minutes to an hour is common, incubation at 4°C for several hours or overnight can enhance the stability of some protein-protein interactions.[5] Gentle and consistent mixing during incubation is also crucial.[5]
-
Harsh Elution: While stringent washes are important, they might also disrupt the interaction between your bait and prey. If you suspect this, try reducing the stringency of the final wash steps.
-
Inefficient Elution: Elution with free biotin can be inefficient due to the strong biotin-streptavidin interaction. For downstream applications like mass spectrometry, on-bead digestion is a highly efficient elution method. For western blotting, boiling the beads in SDS-PAGE sample buffer is effective but will co-elute streptavidin.[7]
Experimental Controls & Validation
Q3: What are the essential controls for a biotin-streptavidin pull-down experiment?
A3: Properly designed controls are critical for interpreting your results accurately.[6] Key controls include:
-
Negative Control (Beads Only): Incubating streptavidin beads with the lysate in the absence of the biotinylated bait. This helps identify proteins that non-specifically bind to the beads themselves.[6]
-
Negative Control (Unbiotinylated Bait): Performing the pull-down with a non-biotinylated version of your bait protein. This control helps to distinguish true interactors from proteins that may bind to the bait protein itself in a non-biotin-dependent manner.
-
Negative Control (Irrelevant Biotinylated Bait): Using a biotinylated protein that is unrelated to your protein of interest and not expected to interact with the same partners. This helps to identify non-specific interactions with biotinylated molecules in general.
Quantitative Data Summary
Optimizing pull-down parameters is crucial for success. The following table summarizes key quantitative parameters gathered from various studies.
| Parameter | Recommended Range | Notes | Source |
| Biotinylated RNA Probe | 1 - 6 µg (100-600 pmol) | Increasing the probe amount beyond a certain point may not improve pull-down efficiency. | [8] |
| Cell Lysate (WCL) | 250 - 500 µg | The volume of WCL should ideally not exceed 20% of the final binding reaction volume. | [8][9] |
| Streptavidin Agarose Beads | 20 - 30 µL of slurry | The optimal amount of beads depends on their binding capacity and the amount of bait. | [8][9] |
| Binding Incubation Time | 30 min - overnight | Longer incubation at 4°C can be beneficial for weaker or transient interactions. | [5][10] |
| Wash Buffer Salt (NaCl) | 0.15 M - 0.5 M | Higher salt concentrations increase stringency and reduce non-specific binding. | [4] |
| Wash Buffer Detergent | 0.05% Tween-20 / 1% Triton X-100 | Detergents help to disrupt non-specific hydrophobic interactions. | [1][4] |
Experimental Protocols
Protocol 1: Optimized Pull-Down of RNA-Binding Proteins
This protocol is adapted from a method optimized for the pull-down of protein partners of a biotinylated RNA bait.[2]
-
Bead Preparation:
-
Resuspend streptavidin magnetic beads in their storage buffer.
-
Transfer 100 µL of the bead slurry to a new tube.
-
Wash the beads twice with 1 mL of ice-cold lysis buffer, using a magnetic rack to separate the beads.
-
-
Bead Blocking:
-
Resuspend the washed beads in 600 µL of a 0.25 mg/mL solution of yeast tRNA in lysis buffer.
-
Incubate for 1 hour at room temperature with rotation.
-
Wash the beads twice with 600 µL of lysis buffer.
-
-
Bait Immobilization:
-
Incubate the blocked beads with your biotinylated RNA probe in lysis buffer for at least 30 minutes at room temperature with rotation.
-
-
Protein Binding:
-
Prepare a total protein extract from 10^6 - 10^7 cells in an appropriate lysis buffer containing protease inhibitors.[2]
-
Centrifuge the lysate at 17,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Add the cleared supernatant to the beads with the immobilized RNA bait.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Perform a series of washes with increasing stringency to remove non-specific binders. A typical series could be:
-
2 washes with low-salt wash buffer.
-
2 washes with high-salt wash buffer (e.g., containing 500 mM NaCl).
-
1 final wash with low-salt wash buffer.
-
-
-
Elution:
-
For mass spectrometry, elute the interacting proteins with a high-salt solution.[11]
-
For Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Visual Diagrams
Caption: Troubleshooting workflow for biotin-streptavidin pull-downs.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synapsewaves.com [synapsewaves.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Cleavable Linkers for Gentle Affinity Purification
Welcome to the technical support center for cleavable linkers in affinity purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the use of chemically, enzymatically, and photocleavable linkers, enabling the gentle elution of purified proteins and preserving their biological activity.
Frequently Asked Questions (FAQs)
Q1: Why should I use a cleavable linker in my affinity purification workflow?
A1: Traditional affinity purification often requires harsh elution conditions, such as extreme pH or high salt concentrations, to disrupt the strong interaction between the affinity tag and the resin. These conditions can denature the target protein, leading to loss of function. Cleavable linkers provide a gentle alternative by allowing the elution of the target protein under mild conditions through the specific cleavage of the linker, leaving the affinity tag bound to the resin.
Q2: What are the main types of cleavable linkers?
A2: The three main categories of cleavable linkers are:
-
Chemically Cleavable Linkers: These linkers contain a bond that can be broken by a specific chemical reagent. A common example is a disulfide bond, which can be cleaved by reducing agents.
-
Enzymatically Cleavable Linkers: These linkers incorporate a specific amino acid sequence that is recognized and cleaved by a highly specific protease.
-
Photocleavable Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light of a specific wavelength.
Q3: How do I choose the right cleavable linker for my experiment?
A3: The choice of linker depends on several factors, including the nature of your target protein, the desired elution conditions, and downstream applications.
-
Chemically cleavable linkers are cost-effective but require the addition of a chemical reagent that may need to be removed later.
-
Enzymatically cleavable linkers offer high specificity but require the addition of a protease, which also may need to be removed.
-
Photocleavable linkers provide a reagent-free elution method but require a UV light source and may not be suitable for light-sensitive proteins.
Troubleshooting Guides
Chemically Cleavable Linkers (Disulfide Linkers)
| Problem | Possible Cause | Solution |
| Incomplete Cleavage/Low Elution Yield | Insufficient concentration of reducing agent. | Increase the concentration of the reducing agent (e.g., DTT or TCEP). A common starting concentration for DTT is 50 mM.[1] |
| Short incubation time. | Increase the incubation time. A typical incubation is 2 hours at room temperature.[1] | |
| Inaccessible disulfide bond. | Consider adding a mild denaturant (e.g., 0.1% SDS or 1-2 M urea) to the cleavage buffer to partially unfold the protein and expose the linker. | |
| Contamination with Reducing Agent | Carryover of the reducing agent into the eluate. | Perform a buffer exchange or dialysis step after elution to remove the reducing agent, especially if it interferes with downstream applications. |
| Non-specific Elution | Premature cleavage of the disulfide bond. | Ensure that the wash buffers do not contain reducing agents. |
Enzymatically Cleavable Linkers (TEV Protease)
| Problem | Possible Cause | Solution |
| Inefficient Cleavage | Suboptimal temperature or pH. | Ensure the cleavage reaction is performed at the optimal temperature (room temperature or 4°C for overnight digestions) and pH (typically around 8.0) for the specific protease. |
| Steric hindrance of the cleavage site. | The protease recognition site may be inaccessible. Consider re-engineering the fusion protein with a longer, more flexible linker between the cleavage site and the target protein. | |
| Inactive protease. | Verify the activity of the protease. Store proteases at the recommended temperature (-20°C or -80°C) to maintain activity. | |
| Protease Contamination in Eluate | The protease is co-eluted with the target protein. | If the protease has an affinity tag (e.g., His-tag), it can be removed by passing the eluate through the corresponding affinity resin. |
| Non-specific Protein Degradation | Presence of contaminating proteases. | Add a broad-spectrum protease inhibitor cocktail during cell lysis and purification, but ensure it does not inhibit the specific cleavage enzyme. |
Photocleavable Linkers
| Problem | Possible Cause | Solution |
| Low Elution Yield | Insufficient UV exposure (intensity or duration). | Increase the UV exposure time or use a higher intensity UV source. Optimization may be required for each specific protein and linker. |
| Incorrect UV wavelength. | Ensure the wavelength of the UV source matches the absorption maximum of the photocleavable linker (e.g., ~365 nm for o-nitrobenzyl linkers, 400-450 nm for coumarin-based linkers).[2] | |
| "Shading" effect of the affinity matrix or high protein concentration. | Gently agitate the resin during UV exposure to ensure uniform illumination. If the protein concentration on the beads is very high, consider a longer exposure time or multiple rounds of elution. | |
| Protein Damage | Protein is sensitive to UV light. | Minimize UV exposure to the shortest duration necessary for efficient cleavage. Consider using a longer wavelength photocleavable linker if available. |
| Incomplete Elution | The photocleavable linker is sterically hindered. | Similar to other linkers, partial denaturation of the protein with mild detergents or chaotropes might improve accessibility, but compatibility with UV cleavage needs to be verified. |
Quantitative Data Summary
The following tables provide a summary of typical conditions and efficiencies for different types of cleavable linkers. Note that optimal conditions can vary depending on the specific linker, target protein, and experimental setup.
Table 1: Chemically Cleavable Linker (Disulfide)
| Parameter | Condition | Typical Efficiency |
| Cleavage Reagent | Dithiothreitol (DTT) | High |
| Concentration | 50 mM | >90% (protein-dependent) |
| Incubation Time | 2 hours | >90% (protein-dependent) |
| Temperature | Room Temperature | >90% (protein-dependent) |
| pH | ~7.0 - 8.0 | High |
Table 2: Enzymatically Cleavable Linker (TEV Protease)
| Parameter | Condition | Typical Efficiency |
| Enzyme | TEV Protease | High |
| Recognition Sequence | ENLYFQ/G(S) | >95% with optimal substrate |
| Incubation Time | 4 hours to overnight | >95% with optimal substrate |
| Temperature | 4°C to Room Temperature | >95% with optimal substrate |
| pH | ~8.0 | High |
Table 3: Photocleavable Linkers
| Parameter | o-Nitrobenzyl Linker | Coumarin-based Linker | Typical Efficiency |
| Cleavage Stimulus | UV Light | Blue Light | High |
| Wavelength | ~360-365 nm[1] | 400-450 nm[2] | Up to 80-95%[3] |
| Exposure Time | 5-15 minutes[4] | < 1 minute[2] | Dependent on intensity and setup |
| Intensity | Dependent on setup | Dependent on setup | High |
Experimental Protocols
Protocol 1: Affinity Purification with a Disulfide Cleavable Linker
This protocol is a general guideline for affinity purification using a disulfide cleavable linker.
-
Resin Equilibration:
-
Equilibrate the affinity resin with a binding buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the cell lysate or protein sample containing the target protein onto the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with 5-10 column volumes of wash buffer (binding buffer with or without a mild detergent) to remove non-specifically bound proteins.
-
-
Elution by Cleavage:
-
Prepare the cleavage buffer: wash buffer containing 50 mM DTT.
-
Resuspend the resin in the cleavage buffer.
-
Incubate for 2 hours at room temperature with gentle agitation.[1]
-
Collect the eluate containing the purified target protein.
-
-
Post-Elution Processing (Optional):
-
If necessary, remove the DTT from the purified protein sample by dialysis or buffer exchange.
-
Protocol 2: Affinity Purification with TEV Protease Cleavage
This protocol outlines a typical workflow for affinity purification followed by on-column cleavage with TEV protease.
-
Resin Equilibration:
-
Equilibrate the affinity resin with binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
-
Sample Loading:
-
Apply the clarified cell lysate to the column.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of wash buffer (binding buffer with a low concentration of imidazole (B134444) for His-tagged proteins, if applicable).
-
-
On-Column Cleavage:
-
Prepare the TEV cleavage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).
-
Add TEV protease to the cleavage buffer (the amount of protease may need to be optimized, a common starting point is a 1:100 to 1:50 mass ratio of protease to target protein).
-
Apply the TEV protease solution to the column, ensuring the resin is fully submerged.
-
Incubate at room temperature for 4 hours or at 4°C overnight.
-
-
Elution:
-
Collect the flow-through, which contains the purified target protein without the affinity tag.
-
Protocol 3: Affinity Purification with a Photocleavable Linker
This protocol provides a general procedure for affinity purification using a photocleavable linker.
-
Resin Equilibration:
-
Equilibrate the affinity resin (e.g., streptavidin beads for a photocleavable biotin (B1667282) linker) with binding buffer.
-
-
Sample Loading:
-
Incubate the protein sample with the equilibrated resin for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the resin extensively with wash buffer to remove unbound proteins.
-
-
Photocleavage and Elution:
-
Resuspend the resin in a suitable, UV-transparent buffer (e.g., PBS).
-
Transfer the resin slurry to a UV-transparent container (e.g., a quartz cuvette or a specific microplate).
-
Expose the resin to UV light of the appropriate wavelength (e.g., 365 nm) for a predetermined time (e.g., 15 minutes).[4] The optimal time and intensity should be determined empirically.
-
Gently agitate the sample during irradiation to ensure even exposure.
-
Collect the supernatant, which contains the eluted target protein. Repeat the elution step if necessary.
-
Visualizations
Caption: General workflow for affinity purification using a cleavable linker.
Caption: Comparison of cleavage mechanisms for different linker types.
References
- 1. Microaffinity purification of proteins based on photolytic elution: toward an efficient microbead affinity chromatography on a chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemreu.ku.edu [chemreu.ku.edu]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioconjugate Design with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of Polyethylene Glycol (PEG) linker length on steric hindrance and accessibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in bioconjugation?
A1: Polyethylene Glycol (PEG) linkers are versatile molecular spacers used in bioconjugation to connect two or more molecules, such as a drug to an antibody or a nanoparticle to a targeting ligand.[1][2][3] Their primary functions include:
-
Improving Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions.[1][3]
-
Enhancing Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis.[1][3][4]
-
Prolonging Circulation Half-Life: The increased size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time.[4][5]
-
Reducing Immunogenicity: The PEG linker can mask the surface of a therapeutic protein, reducing the chances of it being recognized and attacked by the immune system.[1][3][4]
Q2: How does increasing the PEG linker length generally affect my bioconjugate?
A2: Increasing the length of the PEG linker can have a dual effect. On one hand, longer PEG chains can enhance the pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic size, which in turn prolongs its circulation half-life.[4][5] On the other hand, longer linkers can also increase steric hindrance, which may negatively impact the biological activity of the conjugated molecule by impeding its interaction with its target.[4][6]
Q3: I'm observing a decrease in the binding affinity of my antibody after conjugation with a long PEG linker. What could be the cause?
A3: A decrease in binding affinity with longer PEG linkers is a common observation and is often attributed to steric hindrance. The flexible PEG chain can physically obstruct the binding site of the antibody, preventing it from effectively interacting with its target receptor.[6][7] This effect is more pronounced with longer PEG chains, which can create a larger "shield" around the antibody.[7]
Q4: Can the length of the PEG linker influence the in vitro cytotoxicity of my antibody-drug conjugate (ADC)?
A4: Yes, the length of the PEG linker can significantly influence the in vitro cytotoxicity of an ADC. While longer PEG linkers can improve the ADC's stability and solubility, they can also create steric hindrance that interferes with the antibody's ability to bind to its target cell.[7][8] This can lead to reduced internalization of the ADC and, consequently, a decrease in its cytotoxic effect. For instance, one study showed that increasing the PEG linker length from 4 kDa to 10 kDa in an affibody-drug conjugate resulted in a 22-fold reduction in cytotoxicity.[8][9]
Troubleshooting Guides
Issue 1: Reduced therapeutic efficacy of a PEGylated protein in vivo despite successful conjugation.
-
Possible Cause: The PEG linker, while improving stability, is causing significant steric hindrance, which reduces the protein's ability to bind to its target receptor.[6][7]
-
Troubleshooting Steps:
-
Systematically Vary PEG Linker Length: Synthesize and test a series of conjugates with varying PEG linker lengths (e.g., short, medium, and long).
-
Assess Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or ELISA to quantify the binding affinity of each conjugate to its target.
-
In Vitro Bioactivity Assays: Perform relevant in vitro assays to measure the biological activity of each conjugate.
-
Correlate Data: Analyze the relationship between linker length, binding affinity, in vitro activity, and in vivo efficacy to identify the optimal linker length that balances stability and activity.
-
Issue 2: My PEGylated nanoparticles are showing poor targeting to cancer cells.
-
Possible Cause: The PEG linker may be too long, creating a "stealth" effect that not only protects the nanoparticle from the immune system but also masks the targeting ligand, preventing it from binding to the cancer cell receptors.[10][11] Conversely, a linker that is too short may not provide enough flexibility for the ligand to reach its receptor.[11]
-
Troubleshooting Steps:
-
Optimize Linker Length: Prepare batches of nanoparticles with targeting ligands attached via PEG linkers of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa).[10][12]
-
Cellular Uptake Studies: Perform in vitro cellular uptake experiments with cancer cell lines that overexpress the target receptor.
-
Quantitative Analysis: Use flow cytometry or fluorescence microscopy to quantify the uptake of the different nanoparticle formulations.
-
In Vivo Imaging: If possible, conduct in vivo imaging studies in animal models to assess the tumor accumulation of the nanoparticles with different linker lengths.
-
Data Presentation
Table 1: Impact of PEG Linker Length on the In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker Molecular Weight (kDa) | In Vitro Cytotoxicity Reduction (fold change compared to no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 22 |
Data synthesized from a study on affibody-based drug conjugates.[9]
Table 2: Effect of PEG Linker Length on HER2 Binding Affinity and Cytotoxicity of a Pertuzumab Conjugate
| Conjugate | PEG Linker Molecular Weight (kDa) | Reduction in HER2 Binding Affinity | Reduction in Cytotoxic Efficacy |
| Non-PEGylated Pertuzumab | 0 | None | None |
| 2K-pMAb | 2 | Observed | Observed |
Qualitative data from a study on PEGylated Pertuzumab.[7]
Experimental Protocols
Protocol 1: General Procedure for N-Hydroxysuccinimide (NHS) Ester-Mediated PEGylation of a Protein
This protocol describes a common method for conjugating a PEG linker with an NHS ester functional group to the primary amines (e.g., lysine (B10760008) residues) of a protein.[4]
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7-9 (e.g., phosphate-buffered saline, PBS). The protein concentration should be optimized for the specific protein.
-
PEG-NHS Ester Preparation: Dissolve the PEG-NHS ester in a water-miscible organic solvent (e.g., DMSO) immediately before use.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution. The molar ratio of PEG-NHS ester to protein should be optimized to achieve the desired degree of PEGylation.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C, with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine (e.g., Tris buffer or glycine) to react with any unreacted NHS esters.[13]
-
Purification: Remove unreacted PEG and other byproducts from the PEGylated protein using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.[13][14]
-
Characterization: Characterize the purified PEGylated protein using techniques like SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.
Mandatory Visualizations
Caption: Workflow for NHS Ester-Mediated Protein PEGylation.
Caption: Troubleshooting Logic for Reduced In Vivo Efficacy.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to address solubility issues with TAMRA-Azide-PEG-Biotin in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues associated with TAMRA-Azide-PEG-Biotin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in this compound's solubility?
A1: The polyethylene (B3416737) glycol (PEG) linker is a hydrophilic spacer incorporated into the molecule's design to enhance its solubility in aqueous media.[1][2] PEG chains attract water molecules, thereby improving the overall water solubility of the compound.[3][4]
Q2: Is this compound completely soluble in aqueous buffers like PBS?
A2: While the PEG linker improves water solubility, achieving high concentrations of this compound directly in aqueous buffers can still be challenging.[5] The molecule retains some hydrophobic characteristics from the TAMRA and biotin (B1667282) moieties.[6] Therefore, for many applications, a stock solution is first prepared in an organic solvent, which is then diluted into the desired aqueous buffer.[7][8]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing concentrated stock solutions of this compound.[5][8]
Q4: How does pH affect the solubility of this compound?
A4: The TAMRA (tetramethylrhodamine) component of the molecule can be influenced by pH. Rhodamine dyes' solubility and fluorescence can be altered in acidic conditions due to protonation. While specific data for this compound is limited, it is advisable to work with buffers in the neutral to slightly alkaline range (pH 7-8.5) for optimal solubility and performance.
Q5: Can I expect solubility to be the same for all variants of PEGylated biotinylated dyes?
A5: No. The length of the PEG chain and the specific chemical linkers used can influence the overall solubility of the molecule. Longer PEG chains generally lead to higher aqueous solubility.[3]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Concentration Too High | The final concentration in the aqueous buffer may exceed the compound's solubility limit. Try preparing a more dilute final solution. |
| Insufficient Mixing | Rapid addition of the DMSO stock to the aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and thorough mixing. |
| Buffer Composition | The ionic strength or pH of your buffer may not be optimal. Consider using a different buffer system or adjusting the pH. For some applications, the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can aid in solubility.[7] |
| Temperature Effects | The compound may be less soluble at lower temperatures. Ensure your buffer is at room temperature before adding the stock solution. Gentle warming of the final solution may help, but be cautious as excessive heat can degrade the molecule. |
Problem: The compound appears to be poorly soluble even when preparing the initial stock solution in DMSO.
| Potential Cause | Recommended Solution |
| Moisture in DMSO | DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds. Use anhydrous, high-purity DMSO and store it properly with desiccant. |
| Compound Degradation | Improper storage of the solid this compound can lead to degradation and reduced solubility. Store the compound desiccated and protected from light at -20°C. |
| Low-Quality Reagent | Ensure you are using a high-purity grade of the compound. Impurities can affect solubility. |
| Insufficient Dissolution Time/Energy | Allow adequate time for the compound to dissolve in DMSO. Gentle vortexing or sonication in a water bath can help break up aggregates and facilitate dissolution.[9] |
Quantitative Data Summary
| Solvent/Buffer | Solubility | Remarks |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for preparing concentrated stock solutions (e.g., 10 mM).[7] |
| DMF (Dimethylformamide) | High | An alternative to DMSO for stock solution preparation.[8] |
| Water | Moderately Soluble | The PEG linker enhances aqueous solubility, but high concentrations may not be achievable.[1] |
| PBS (Phosphate-Buffered Saline) | Moderately Soluble | Commonly used for dilution, but precipitation can occur at higher concentrations. The final concentration should be empirically determined for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for several minutes to ensure the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Labeling
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, pH 7.4) ready in a separate tube.
-
Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired working concentration (typically in the low µM range for cell labeling).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation over time.
Mandatory Visualizations
References
- 1. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 2. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 3. Fluorescent dye with PEG linker [schem.jp]
- 4. precisepeg.com [precisepeg.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing TAMRA Photobleaching in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching of TAMRA (Tetramethylrhodamine) dye during long-term fluorescence imaging experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter related to TAMRA photobleaching in a question-and-answer format.
Issue 1: Rapid loss of TAMRA fluorescence signal during image acquisition.
-
Q1: My TAMRA signal is fading very quickly during my time-lapse experiment. What are the primary causes? A: Rapid photobleaching of TAMRA is primarily caused by photon-induced chemical damage and the generation of reactive oxygen species (ROS).[1] When a TAMRA molecule is excited by light, it can enter a reactive triplet state.[1] In this state, it can interact with molecular oxygen, producing ROS that chemically damage the fluorophore, rendering it non-fluorescent.[1] This process is intensified by high-intensity excitation light and prolonged or repeated exposure.[1]
-
Q2: How can I adjust my imaging parameters to reduce photobleaching? A: Optimizing your acquisition settings is the most critical first step. The aim is to use the minimum number of photons required to achieve a good signal-to-noise ratio.[1] Key adjustments include:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[2][3] Neutral density (ND) filters can be used to decrease illumination intensity without changing the spectral quality of the light.[1][4]
-
Minimize Exposure Time: Shorter exposure times decrease the duration the fluorophore spends in an excited state, which in turn lowers the probability of a photobleaching event.[2]
-
Decrease Imaging Frequency: Capture images only at time points essential for observing the biological process of interest to avoid unnecessary exposures.[1]
-
Use Appropriate Filters: Ensure your filter sets are well-matched to TAMRA's excitation and emission spectra to maximize signal detection and minimize exposure to unnecessary wavelengths.
-
-
Q3: I'm still experiencing significant photobleaching even after adjusting my imaging parameters. What's the next step? A: The next step is to use an anti-fade mounting medium. These reagents are designed to reduce photobleaching by scavenging for free radicals and reducing the amount of reactive oxygen species in the sample's environment.[2][5] For fixed cells, there are numerous commercial and "home-brew" options available. For live-cell imaging, specific live-cell compatible antifade reagents must be used.[3]
Issue 2: Choosing and using anti-fade reagents for TAMRA.
-
Q1: What are some common anti-fade reagents, and how do they work? A: Most anti-fade reagents are reactive oxygen species (ROS) scavengers.[5] Common active ingredients include:
-
p-Phenylenediamine (PPD): A very effective anti-fade agent, but it can be toxic and may reduce the initial fluorescence intensity.[5] It can also react with cyanine (B1664457) dyes.[5]
-
n-Propyl gallate (NPG): A non-toxic option that can be used with live cells, although it may have some biological effects such as protecting against apoptosis.[5][6]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Less effective than PPD but also less toxic.[5]
-
Trolox: A vitamin E analog that is a potent antioxidant and is often used in live-cell imaging antifade formulations.[1]
-
-
Q2: Are there commercial anti-fade mounting media you would recommend for TAMRA? A: Several commercial mounting media have been shown to be effective at reducing photobleaching for a wide range of fluorophores, including rhodamines. Some popular choices for fixed-cell imaging include ProLong™ Gold and VECTASHIELD®. For live-cell imaging, ProLong™ Live Antifade Reagent is a suitable option.[3][7] It is important to note that the effectiveness of a particular antifade reagent can be fluorophore-dependent, so some optimization may be necessary.[2]
-
Q3: Can I make my own anti-fade mounting medium? A: Yes, "home-brew" anti-fade solutions are a cost-effective option. Recipes for glycerol-based mounting media containing NPG or DABCO are widely available and can be effective at reducing photobleaching.[5][6][8][9][10][11][12][13]
Issue 3: Photobleaching in live-cell imaging with TAMRA.
-
Q1: What are the specific challenges of minimizing photobleaching in live cells? A: The primary challenge is that many effective anti-fade reagents used for fixed cells are toxic to live cells.[3] Additionally, the dynamic nature of live-cell imaging often requires more frequent image acquisition, increasing the total light exposure. Phototoxicity, where the imaging light itself damages the cells, is also a major concern.[14]
-
Q2: What strategies can I use to reduce photobleaching in my live-cell TAMRA experiments? A: In addition to optimizing imaging parameters, consider the following for live-cell imaging:
-
Use a Live-Cell Specific Antifade Reagent: Formulations containing reagents like Trolox or oxygen scavenging systems (e.g., glucose oxidase and catalase) are designed to be biocompatible.[1][3]
-
Maintain a Healthy Cellular Environment: Ensure cells are in a suitable imaging medium that maintains physiological pH and temperature.
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable alternative to TAMRA if your experimental design allows.[2]
-
Data Presentation
Table 1: Comparison of Common Anti-Fade Reagent Components
| Reagent Component | Primary Mechanism | Suitability for Live Cells | Notes |
| p-Phenylenediamine (PPD) | Free radical scavenger[5] | No | Highly effective but can reduce initial fluorescence and is toxic.[5] |
| n-Propyl gallate (NPG) | Free radical scavenger[5] | Yes | Non-toxic but can be difficult to dissolve and may have anti-apoptotic effects.[5][6] |
| DABCO | Free radical scavenger[5] | Yes | Less effective than PPD but also less toxic.[5] |
| Trolox | Antioxidant (Vitamin E analog)[1] | Yes | Commonly used in commercial live-cell antifade reagents.[3] |
| Oxygen Scavengers (e.g., GLOX) | Removes dissolved oxygen[1] | Yes | Reduces the formation of reactive oxygen species.[1] |
Experimental Protocols
Protocol 1: Preparation of NPG-Glycerol Anti-Fade Mounting Medium (for fixed cells)
-
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)
-
-
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[9]
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[9]
-
Store the final solution in airtight tubes, protected from light, at -20°C.
-
Protocol 2: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
-
Materials:
-
ProLong™ Gold Antifade Reagent (e.g., from Thermo Fisher Scientific or Cell Signaling Technology)
-
Stained cells on coverslips or slides
-
Nail polish or sealant
-
-
Procedure:
-
Remove any excess liquid from the stained sample by gently tapping the edge of the slide or coverslip on a lint-free wipe.[15]
-
Apply one drop of ProLong™ Gold to the sample on the slide.
-
Carefully lower the coverslip onto the drop of mounting medium, avoiding air bubbles.[15]
-
Allow the slide to cure for 24 hours at room temperature in the dark on a flat surface.[7][16]
-
For long-term storage, seal the edges of the coverslip with nail polish.[7]
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of TAMRA dye.
References
- 1. benchchem.com [benchchem.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. biocompare.com [biocompare.com]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. Methods and Tips [bio.umass.edu]
- 11. imb.uq.edu.au [imb.uq.edu.au]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 15. cfim.ku.dk [cfim.ku.dk]
- 16. ulab360.com [ulab360.com]
Validation & Comparative
Validating Specificity: A Guide to Negative Control Experiments for TAMRA-Azide-PEG-Biotin Labeling
For Researchers, Scientists, and Drug Development Professionals
The use of multi-functional chemical probes like TAMRA-Azide-PEG-Biotin is central to modern biological research, enabling the visualization and purification of target biomolecules through "click chemistry."[1][2] This probe combines a TAMRA fluorophore for detection, an azide (B81097) group for covalent ligation to alkyne-modified targets, a PEG spacer for solubility and reduced steric hindrance, and a biotin (B1667282) tag for affinity purification.[1][3] However, ensuring that the observed signal is specific to the intended target is paramount. This guide compares essential negative control experiments to validate the specificity of this compound labeling and minimize background signal.[4]
Logical Framework for Negative Controls
Proper negative controls are designed to systematically eliminate potential sources of non-specific signal. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or click reaction, is highly specific, but experimental conditions can introduce artifacts.[5] The primary sources of false-positive signals include non-specific binding of the probe to cellular components and issues related to the reaction components themselves.[4][6]
References
A Comparative Guide to Fluorescent Azide Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of an appropriate fluorescent probe is critical for the success of imaging and quantification experiments. This guide provides a detailed comparison of TAMRA-Azide-PEG-Biotin with other commonly used fluorescent azide (B81097) probes, supported by experimental data and protocols to aid in making an informed choice for your specific application.
Overview of this compound
This compound is a multifunctional chemical probe designed for three key functionalities.[1] The tetramethylrhodamine (B1193902) (TAMRA) component provides a bright and stable fluorescent signal.[2][3] The azide group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific reaction.[4][5] A polyethylene (B3416737) glycol (PEG) spacer enhances the probe's solubility in aqueous solutions, and the biotin (B1667282) moiety enables affinity-based purification or detection of the labeled molecules.[6][7]
This combination makes this compound a versatile tool for applications that require both fluorescent visualization and subsequent isolation of target biomolecules.[8]
Comparison of Photophysical Properties
The choice of a fluorescent azide probe is often dictated by its spectral properties and performance characteristics. The following table summarizes the key photophysical data for TAMRA and a selection of other popular fluorescent azide probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages |
| TAMRA | ~556[2] | ~579[2] | ~90,000[3] | 0.3–0.5[3] | High photostability, narrow emission spectrum, good for FRET with FAM.[2][3] |
| FAM (Fluorescein) | ~495[9] | ~520[9] | ~75,000 | ~0.92 | Bright green fluorescence, high quantum yield.[9] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.31 | Bright, but can be less photostable than TAMRA.[2][3] |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 | Bright, photostable, and pH insensitive.[10] |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.1 | Excellent photostability and brightness.[10] |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 | Bright far-red fluorescence, good for multiplexing.[10] |
| AZDye 546 | ~556 | ~572 | Not specified | Not specified | Comparable brightness and photostability to Alexa Fluor dyes.[11] |
| Janelia Fluor 549 | Not specified | Not specified | Not specified | Not specified | Suitable for super-resolution microscopy (dSTORM, STED).[12] |
Experimental Protocols
The successful use of fluorescent azide probes relies on robust and well-defined experimental protocols. Below are detailed methodologies for common applications.
Protocol 1: General Labeling of Alkyne-Modified Proteins in Cell Lysates using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound (or other fluorescent azide probe)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[4][5]
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare the "Click-it" reaction cocktail: For a 100 µL final reaction volume, pre-mix the following in order:
-
10 µL of 10 mM Fluorescent Azide Probe stock in DMSO
-
10 µL of 50 mM CuSO₄ in water
-
10 µL of 50 mM THPTA or TBTA in water
-
10 µL of 1 M Sodium Ascorbate in water (freshly prepared)
-
-
Protein Labeling:
-
To 50 µL of cell lysate (containing ~50-100 µg of protein), add 50 µL of the "Click-it" reaction cocktail.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[13]
-
-
Protein Precipitation (Optional, for sample cleanup):
-
Add methanol, chloroform, and water to precipitate the protein.
-
Centrifuge to pellet the protein, wash with methanol, and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
-
-
Analysis:
-
Visualize the labeled proteins by in-gel fluorescence scanning or proceed with affinity purification using the biotin tag.
-
Protocol 2: Labeling of Azide-Modified Glycans on Live Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling live cells that have been metabolically engineered to display azide groups on their surface glycans.
Materials:
-
Live cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Fluorescent strained alkyne probe (e.g., DBCO-PEG4-5/6-FAM)
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the azide-modified metabolic precursor and incubate for the desired time (e.g., 24-48 hours).[14]
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed cell culture medium.
-
Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration (e.g., 10-25 µM).[13]
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[13]
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS or imaging buffer.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for CuAAC labeling of metabolically tagged biomolecules.
Caption: Workflow for SPAAC labeling of live cells.
Concluding Remarks
This compound is an excellent choice for applications requiring a combination of fluorescence detection and affinity purification, offering high photostability and a narrow emission spectrum.[2] However, the diverse and expanding toolkit of fluorescent azide probes provides researchers with a wide range of options to suit specific experimental needs. For multiplexing experiments, spectrally distinct probes like the Alexa Fluor series are invaluable. For super-resolution imaging, specialized dyes such as Janelia Fluor probes are recommended.[12] The selection of the optimal probe should be guided by the specific requirements of the experiment, including the instrumentation available, the biological system under investigation, and the desired downstream applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. lifetein.com [lifetein.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAMRA-Azide-PEG-Bio - CD Bioparticles [cd-bioparticles.net]
- 7. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 10. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click-Reactive (click chemistry) fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Label Probes vs. Single-Label Probes: A Comparative Guide for Researchers
In the landscape of molecular detection, the choice of probe technology is paramount to the success and reliability of experimental outcomes. For researchers, scientists, and drug development professionals, understanding the nuances between different probe types is critical for designing robust assays. This guide provides a comprehensive comparison of dual-label probes and single-label probes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tool for your research needs.
Unveiling the Core Distinction: Mechanism of Action
The fundamental difference between dual-label and single-label probes lies in their mechanism of fluorescence generation. This distinction directly impacts their performance in terms of specificity and signal-to-noise ratio.
Single-Label Probes: These probes are oligonucleotides directly conjugated to a single fluorophore. The detection principle is straightforward: the probe hybridizes to its complementary target sequence, and the localized fluorescence is then detected. While simple in design, this approach can be susceptible to background noise from unbound probes.
Dual-Label Probes: These probes, often referred to as hydrolysis probes or FRET (Förster Resonance Energy Transfer) probes, incorporate both a fluorophore and a quencher molecule.[1][2] In the unbound state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal.[2] The fluorescence is generated only upon hybridization and subsequent enzymatic cleavage or conformational change that separates the fluorophore from the quencher. This mechanism significantly reduces background fluorescence, leading to a higher signal-to-noise ratio.[3]
At a Glance: Key Performance Metrics
The choice between dual-label and single-label probes often comes down to the specific requirements of the experiment. The following table summarizes the key performance differences based on published data and established principles.
| Feature | Dual-Label Probes | Single-Label Probes | Rationale |
| Specificity | High to Very High | Moderate to High | The requirement for both hybridization and subsequent separation of fluorophore and quencher in dual-label probes provides an additional layer of specificity.[1] |
| Sensitivity | High | Moderate | The reduced background fluorescence in dual-label probes allows for the detection of lower abundance targets.[1][4] |
| Signal-to-Noise Ratio | High | Moderate to Low | The quenching mechanism in dual-label probes minimizes signal from unbound probes, leading to a cleaner signal.[3] |
| Multiplexing Capability | Excellent | Limited | The availability of a wide range of spectrally distinct fluorophore-quencher pairs allows for the simultaneous detection of multiple targets with dual-label probes.[1] |
| Cost | Higher | Lower | The synthesis of dual-label probes with two modifications is more complex and expensive. |
| Applications | Quantitative PCR (qPCR), gene expression analysis, pathogen detection, SNP genotyping. | Fluorescence in situ Hybridization (FISH), blotting techniques, initial screening assays. |
Quantitative Performance Comparison
To illustrate the practical advantages of dual-label probes, consider the following data synthesized from a comparative study on quantitative RT-PCR for the detection of prostate-specific antigen (PSA) mRNA.[5]
| Parameter | Single-Label Assay | Dual-Label Assay | Improvement |
| Within-Assay Coefficient of Variation (CV%) | 21.7% | 7.5% | 65.4% |
| Between-Assay Coefficient of Variation (CV%) | 36.0% | 30.3% | 15.8% |
These results demonstrate a significant improvement in the precision and reproducibility of the assay when using dual-label probes compared to a single-label approach.[5]
Visualizing the Mechanisms
To further clarify the operational principles, the following diagrams illustrate the signaling pathways of both probe types.
References
- 1. Dual Labeled Probes - Doctors Online [doctors-online.co.il]
- 2. Dual labeled probes [biosyn.com]
- 3. microsynth.com [microsynth.com]
- 4. 両末端標識プローブ [sigmaaldrich.com]
- 5. Dual-label detection of amplified products in quantitative RT-PCR assay using lanthanide-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Protein Labeling with Western Blot and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate validation of protein labeling is a critical step in ensuring data integrity and reliability. Two of the most powerful and widely used techniques for this purpose are the Western blot and mass spectrometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This comprehensive guide delves into a direct comparison of Western blot and mass spectrometry for the validation of protein labeling. We will explore the fundamental principles of each technique, present a quantitative comparison of their performance metrics, and provide detailed experimental protocols for the analysis of labeled proteins.
At a Glance: Western Blot vs. Mass Spectrometry
| Feature | Western Blot | Mass Spectrometry |
| Principle | Immunoassay based on antibody-antigen interaction | Measurement of mass-to-charge ratio of ionized molecules |
| Primary Output | Band intensity on a membrane | Mass spectra of peptides |
| Specificity | Dependent on antibody quality; potential for cross-reactivity[1] | High, based on unique mass-to-charge ratios and fragmentation patterns |
| Sensitivity | Low nanogram to high picogram range | Femtomole to attomole range[1] |
| Dynamic Range | 1-2 orders of magnitude | 3-5 orders of magnitude[2] |
| Throughput | Low; typically one protein per blot[1] | High; can identify and quantify hundreds to thousands of proteins simultaneously |
| Reproducibility (%CV) | Higher variability (can be >10%) | Lower variability |
| Cost | Lower initial equipment cost, but ongoing antibody costs can be high[1][3] | High initial equipment cost, lower per-sample cost for large-scale analysis[1][3] |
| Confirmation of Labeling Site | Indirect | Direct identification of labeled peptides and amino acid residues |
In-Depth Comparison
Specificity and Accuracy
Western blotting relies on the specificity of the primary antibody to the target protein. However, antibodies can exhibit cross-reactivity with other proteins, leading to non-specific bands and potentially inaccurate quantification.[1] Mass spectrometry, on the other hand, offers high specificity by identifying proteins based on the precise mass-to-charge ratio of their constituent peptides and their fragmentation patterns. This allows for the unambiguous identification of the target protein and can even pinpoint the exact site of labeling.
Sensitivity and Dynamic Range
In terms of sensitivity, mass spectrometry generally surpasses Western blotting.[1] Modern mass spectrometers can detect proteins in the femtomole to attomole range, making it ideal for the analysis of low-abundance proteins.[1] The dynamic range of quantification is also significantly wider for mass spectrometry, typically spanning 3-5 orders of magnitude, compared to the 1-2 orders of magnitude achievable with Western blotting.[2] This allows for more accurate quantification of proteins with vastly different expression levels in the same sample.
Throughput and Cost
Western blotting is a low-throughput technique, as it is typically used to analyze a single protein at a time.[1] In contrast, mass spectrometry is a high-throughput method capable of identifying and quantifying thousands of proteins in a single experiment. While the initial investment in a mass spectrometer is substantial, the per-sample cost for large-scale proteomic studies can be lower than performing numerous Western blots.[1][3] The ongoing costs of Western blotting, particularly for validated antibodies, can also be significant.[3]
Experimental Workflows
To illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows for validating protein labeling using Western blot and mass spectrometry.
References
A Researcher's Guide to Isotype Controls in Antibody-Based Detection
An objective comparison of isotype controls against alternative methods for validating antibody specificity and minimizing background signal in immunoassays.
In the realm of antibody-based detection methods, ensuring the specificity of the primary antibody is paramount for obtaining reliable and reproducible data. Isotype controls have traditionally been a cornerstone for estimating non-specific background signals. However, with the advent of more advanced techniques, their utility and limitations warrant a critical evaluation. This guide provides a comprehensive comparison of isotype controls with alternative methods, supported by experimental data and detailed protocols for key applications.
The Role of Isotype Controls
An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody but lacks specificity for the target antigen.[1][2] The fundamental purpose of an isotype control is to differentiate non-specific background staining from specific antibody binding.[3] This background signal can arise from several sources, including:
-
Fc Receptor (FcR) Binding: Immune cells such as macrophages, monocytes, and B cells express Fc receptors that can bind to the Fc region of antibodies non-specifically.[4][5]
-
Cellular Autofluorescence: Some cells naturally fluoresce, which can contribute to the overall signal.[2]
-
Non-specific Antibody Interactions: The primary antibody may bind to unintended cellular components.[2]
By using an isotype control, researchers can get an estimation of the background noise in their experiment, allowing for a more accurate interpretation of the specific signal.[3]
Comparison of Isotype Controls and Alternatives
While isotype controls are widely used, they are not without limitations. Several alternative methods have emerged that can provide a more accurate assessment of antibody specificity and background. The following tables present a comparative overview of these methods.
Table 1: Performance Comparison of Negative Controls in Flow Cytometry
| Control Method | Mean Fluorescence Intensity (MFI) of Stained Population | Background MFI | Signal-to-Noise Ratio | % False Positive Events |
| Isotype Control | 1500 | 500 | 3.0 | 8% |
| Fluorescence Minus One (FMO) Control | 1450 | 200 | 7.25 | 2% |
| Unstained Cells | 1400 | 100 | 14.0 | <1% |
This table presents representative data illustrating the typical performance of different negative controls in a multicolor flow cytometry experiment. The FMO control provides a more accurate measure of background fluorescence due to spillover from other fluorochromes in the panel, resulting in a better signal-to-noise ratio and fewer false-positive events compared to the isotype control.[6][7]
Table 2: Performance Comparison of Negative Controls in Immunohistochemistry (IHC)
| Control Method | Specific Staining Intensity (Arbitrary Units) | Background Staining Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Isotype Control | 85 | 30 | 2.83 |
| No Primary Antibody Control | 90 | 15 | 6.0 |
| Knockout (KO) Cell Line/Tissue | 95 | 5 | 19.0 |
This table provides illustrative data comparing negative controls in IHC. A knockout cell line or tissue, which does not express the target protein, serves as a true negative control and demonstrates the highest signal-to-noise ratio by minimizing background staining.[8][9]
Table 3: Performance Comparison of Negative Controls in Immunoprecipitation (IP) followed by Mass Spectrometry
| Control Method | Number of Co-precipitated Proteins (Specific) | Number of Co-precipitated Proteins (Non-specific) | % Non-specific Binding |
| Isotype Control | 25 | 50 | 66.7% |
| Bead-Only Control | 0 | 35 | 100% |
| Knockout (KO) Cell Lysate | 0 | 5 | 100% |
This table shows representative data from an IP-mass spectrometry experiment. Using a knockout cell lysate as a negative control results in the identification of significantly fewer non-specific proteins compared to an isotype control, thereby increasing confidence in the identified protein-protein interactions.[10][11]
Experimental Workflows and Logical Relationships
The selection of an appropriate control is crucial for the validity of experimental results. The following diagrams illustrate the workflows for using isotype controls and the logical relationship between different control types.
Caption: Workflow for using an isotype control in flow cytometry.
Caption: Interrelationship of different negative controls.
Detailed Experimental Protocols
Reproducibility in science relies on detailed and transparent methodologies. The following are step-by-step protocols for utilizing isotype controls in common antibody-based applications.
Protocol 1: Isotype Control in Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from your sample of interest. Ensure cell viability is high.
-
Fc Receptor Blocking (Recommended): Incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific binding of antibodies to Fc receptors.[4]
-
Sample Aliquoting: Aliquot the cell suspension into two tubes: one for the primary antibody staining and one for the isotype control.
-
Staining:
-
To the "Test Sample" tube, add the primary antibody at the predetermined optimal concentration.
-
To the "Control Sample" tube, add the isotype control antibody at the same concentration as the primary antibody.[2]
-
-
Incubation: Incubate the tubes for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 20-30 minutes at 4°C in the dark. Ensure the same secondary antibody is used for both the test and control samples.
-
Final Wash: Perform a final wash step.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data by comparing the fluorescence intensity of the cells stained with the primary antibody to those stained with the isotype control. The signal from the isotype control-stained cells represents the background fluorescence.
Protocol 2: Isotype Control in Immunohistochemistry (IHC)
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections or prepare cryosections.
-
Antigen Retrieval (for FFPE): Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity (if using HRP-conjugated antibodies) and non-specific binding sites using a suitable blocking buffer.
-
Primary Antibody/Isotype Control Incubation:
-
On the "Test Slide," apply the primary antibody diluted to its optimal concentration in antibody diluent.
-
On the "Control Slide," apply the isotype control antibody at the same concentration as the primary antibody, diluted in the same antibody diluent.[9]
-
-
Incubation: Incubate the slides in a humidified chamber for the recommended time and temperature.
-
Washing: Wash the slides with a wash buffer (e.g., PBS or TBS) to remove unbound antibodies.
-
Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody and incubate.
-
Detection: Add the detection reagent (e.g., streptavidin-HRP and a chromogen like DAB) and incubate until the desired color intensity is reached.
-
Counterstaining, Dehydration, and Mounting: Counterstain the slides (e.g., with hematoxylin), dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope. The staining observed on the isotype control slide indicates the level of non-specific background staining.
Protocol 3: Isotype Control in Immunoprecipitation (IP)
-
Cell Lysis: Prepare a cell lysate using a suitable lysis buffer that maintains protein-protein interactions.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with beads alone to reduce non-specific binding to the beads.[12]
-
Sample Aliquoting: Aliquot the pre-cleared lysate into two tubes.
-
Antibody Incubation:
-
To the "Test Sample" tube, add the primary antibody.
-
To the "Control Sample" tube, add the isotype control antibody at the same concentration.[10]
-
-
Incubation: Incubate the lysates with the antibodies for a recommended time (e.g., 1-4 hours or overnight) at 4°C with gentle rotation.
-
Immunocomplex Capture: Add protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry. The proteins identified in the isotype control sample are considered non-specific binders.[11]
Conclusion
Isotype controls remain a valuable tool for assessing non-specific background in antibody-based assays.[3] However, it is crucial for researchers to understand their limitations and to employ more specific and robust controls when necessary. For multicolor flow cytometry, FMO controls are superior for setting accurate gates.[6] For validating antibody specificity in applications like IHC and IP, biological negative controls such as knockout cell lines or tissues are the gold standard.[8] By selecting the appropriate controls and adhering to rigorous experimental protocols, researchers can enhance the reliability and reproducibility of their findings.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. How to Choose an Isotype Control [hellobio.com]
- 3. ichor.bio [ichor.bio]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow Cytometry Controls - Tips for Better Data | BD Biosciences [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding your controls for IHC and IF | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Controls | Antibodies.com [antibodies.com]
- 12. blog.benchsci.com [blog.benchsci.com]
A Comparative Guide to Copper-Free Click Chemistry for In Vivo Labeling
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively label and track biomolecules within a living organism is a cornerstone of modern biomedical research and drug development. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse in bioconjugation, its in vivo applications are hampered by the inherent toxicity of the copper catalyst. This has spurred the development of a new generation of bioorthogonal reactions that proceed efficiently within living systems without the need for a metal catalyst.
This guide provides an objective comparison of the leading alternatives to copper-catalyzed click chemistry for in vivo labeling: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols for their application.
At a Glance: SPAAC vs. IEDDA
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Cyclooctyne (B158145) and Azide (B81097) | Tetrazine and a strained alkene (e.g., trans-cyclooctene) |
| Reaction Rate | Moderate to Fast (k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹)[1][2] | Very Fast to Ultrafast (k₂ up to 10⁶ M⁻¹s⁻¹)[2][3] |
| Biocompatibility | Excellent; avoids cytotoxic copper catalysts.[4][5] | Excellent; catalyst-free and proceeds under physiological conditions.[6][7] |
| Stability of Reagents | Cyclooctynes are generally stable; azides are highly stable in biological systems.[5] | Tetrazines can be prone to degradation, while some strained alkenes can isomerize.[2] |
| Key Advantage | High stability of the azide functional group.[8] | Unparalleled reaction speed, ideal for rapid labeling.[6][9] |
| Common Applications | Live-cell imaging, in vivo imaging, bioconjugation, and targeted drug delivery.[4] | Pretargeted imaging, radiolabeling, and in vivo drug activation.[6][10] |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide, forming a stable triazole linkage.[11] This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biochemical processes.[4]
Reaction Mechanism
The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition with an azide. This allows the reaction to proceed efficiently at physiological temperatures and pH without a catalyst.[11]
Caption: SPAAC reaction mechanism.
Performance and Quantitative Data
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring can significantly enhance reaction rates.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | ~0.0012[11] |
| Bicyclo[6.1.0]nonyne | BCN | 0.097[11] |
| Dibenzocyclooctyne | DIBO / DBCO | ~0.3 - 1.0[12][13] |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | 0.90[8] |
| Difluorinated Cyclooctyne | DIFO | ~0.7[12] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific azide structure.
Experimental Protocol: In Vivo Metabolic Glycan Labeling and Imaging via SPAAC
This generalized protocol outlines the metabolic labeling of tumor cells with an azide-modified sugar and subsequent in vivo imaging using a cyclooctyne-fluorophore conjugate.
1. Metabolic Labeling:
-
For 7 days, administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to tumor-bearing mice via intraperitoneal injection (e.g., 100 µL of a 30 mM solution in 70% DMSO). This will incorporate azides onto cell surface glycans.[14]
2. Cyclooctyne Probe Administration:
-
Prepare the DBCO-conjugated imaging probe (e.g., DBCO-Fluorophore) in a sterile, biocompatible buffer like PBS.
-
Inject the DBCO-probe intravenously into the mice. The optimal dose and timing post-metabolic labeling should be determined empirically.[11]
3. In Vivo Imaging:
-
Anesthetize the mice using isoflurane (B1672236) at various time points after probe administration.
-
Perform whole-body fluorescence imaging using an appropriate in vivo imaging system.
Caption: Workflow for in vivo SPAAC labeling.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions currently available.[6][9] Its exceptional kinetics make it highly suitable for in vivo applications where low concentrations of reactants are often necessary.[6]
Reaction Mechanism
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile (strained alkene).[9] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to a stable dihydropyridazine (B8628806) product which can then oxidize to a pyridazine.[15]
Caption: IEDDA reaction mechanism.
Performance and Quantitative Data
The IEDDA reaction between tetrazines and TCOs boasts exceptionally fast second-order rate constants, often several orders of magnitude higher than those of SPAAC reactions.
| Tetrazine Reactant | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | up to 3.3 x 10⁶[8] |
| Monosubstituted Tetrazines | sTCO | ~100[16] |
| H-Tetrazine | TCO | (13 ± 0.08) × 10³[3] |
Note: Reactivity is highly dependent on the substituents on both the tetrazine and the dienophile.
Experimental Protocol: Pre-targeted In Vivo Imaging via IEDDA
This protocol describes a pre-targeting strategy where an antibody-TCO conjugate is first administered, followed by a radiolabeled tetrazine for PET imaging.
1. Antibody-TCO Conjugate Administration:
-
Administer a TCO-modified antibody targeting a specific biomarker (e.g., a tumor antigen) to the subject animal via intravenous injection.
-
Allow sufficient time (e.g., 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.[17]
2. Radiolabeled Tetrazine Administration:
-
Prepare a radiolabeled tetrazine probe (e.g., ¹⁸F-Tetrazine).
-
Inject the radiolabeled tetrazine intravenously. The fast IEDDA reaction will occur at the pre-targeted site.[18]
3. In Vivo Imaging:
-
Perform PET imaging at appropriate time points after the injection of the radiolabeled tetrazine to visualize the target.
Caption: Workflow for pre-targeted IEDDA imaging.
Other Emerging Alternatives
While SPAAC and IEDDA are the most established copper-free click reactions for in vivo applications, other promising strategies are emerging:
-
Photo-Click Chemistry: These reactions are triggered by light, offering precise spatiotemporal control over the labeling process.[19] A common example is the photo-induced tetrazole-alkene cycloaddition.[19] The requirement for light irradiation can be a limitation for deep-tissue applications.
Conclusion: Choosing the Right Tool for the Job
The choice between SPAAC and IEDDA for in vivo labeling depends on the specific experimental requirements.
-
SPAAC is an excellent choice when the high stability of the azide handle is paramount and when reaction times on the order of minutes to hours are acceptable. Its reagents are generally more stable than those used in IEDDA.
-
IEDDA is the undisputed champion of speed. When rapid labeling is critical, such as in pre-targeting applications with short-lived radiotracers, the tetrazine ligation is the superior method. However, the stability of the tetrazine and strained alkene must be carefully considered for the specific biological context.
Both SPAAC and IEDDA have revolutionized our ability to study biological processes in their native environment. By understanding their respective strengths and limitations, researchers can select the optimal bioorthogonal tool to advance their in vivo studies and accelerate the development of new diagnostics and therapeutics.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Biotin and Its Analogs to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (B1667282) and streptavidin is renowned for its extraordinary affinity and specificity, making it a cornerstone of numerous biotechnological applications. However, the quasi-irreversible nature of this bond can be a limitation in processes requiring the release of the biotinylated molecule. This has spurred the development and use of biotin analogs with varying binding affinities, offering a spectrum of interaction strengths suitable for a wider range of applications, from affinity purification to drug delivery. This guide provides a comparative analysis of the binding affinities of common biotin analogs to streptavidin, supported by experimental data and methodologies.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand (biotin or its analog) to a protein (streptavidin) is quantified by the dissociation constant (Kd). A smaller Kd value signifies a stronger interaction. The following table summarizes the approximate Kd values for biotin and its common analogs with streptavidin.
| Ligand | Dissociation Constant (Kd) to Streptavidin (M) | Key Characteristics |
| Biotin | ~ 1 x 10-14 - 1 x 10-15 | Extremely high affinity, essentially irreversible binding. |
| Desthiobiotin | ~ 1 x 10-11 - 2 x 10-9 | Significantly lower affinity than biotin, allowing for gentle elution with excess free biotin. |
| Iminobiotin (B1258364) | ~ 1 x 10-5 - 1 x 10-7 | pH-dependent binding; strong binding at alkaline pH (≥9.5) and weak binding at acidic pH (≤4.0). |
| HABA (2-(4'-hydroxyazobenzene)benzoic acid) | ~ 1 x 10-6 | Low affinity, used in colorimetric assays to quantify biotin binding sites. |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to accurately measure the binding affinity between streptavidin and biotin or its analogs. The choice of method often depends on the specific requirements of the experiment, such as the need for real-time kinetics or thermodynamic data.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying biomolecular interactions in real-time without the need for labels. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Methodology:
-
Immobilization: Streptavidin is typically immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the biotin analog (analyte) at various concentrations is flowed over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analog to the immobilized streptavidin is monitored in real-time, generating a sensorgram.
-
Data Analysis: The association rate constant (kon) and dissociation rate constant (koff) are determined from the sensorgram data. The dissociation constant (Kd) is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of the biotin analog is loaded into an injection syringe.
-
Titration: Small aliquots of the biotin analog solution are incrementally injected into the streptavidin solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
HABA (2-(4'-hydroxyazobenzene)benzoic acid) Assay
The HABA assay is a colorimetric method commonly used to determine the amount of biotin incorporated into a molecule, which indirectly relates to binding. HABA dye binds to streptavidin with a low affinity and produces a characteristic absorbance at 500 nm. When biotin or a biotinylated substance is introduced, it displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin.
Methodology:
-
HABA-Streptavidin Complex Formation: A solution of streptavidin is mixed with HABA dye to form a colored complex.
-
Baseline Measurement: The absorbance of the HABA-streptavidin solution is measured at 500 nm.
-
Addition of Biotin Analog: The biotin analog solution is added to the HABA-streptavidin complex.
-
Absorbance Measurement: The decrease in absorbance at 500 nm is measured after the addition of the analog.
-
Calculation: The change in absorbance is used to calculate the concentration of the biotin analog that has bound to streptavidin, displacing the HABA dye.
Conclusion
The selection of biotin or a specific analog is a critical consideration in the design of assays and purification strategies. While the high affinity of biotin for streptavidin is advantageous for applications requiring a robust and stable interaction, analogs such as desthiobiotin and iminobiotin offer valuable alternatives when reversible binding is necessary. The experimental methods outlined in this guide provide robust frameworks for quantifying these interactions, enabling researchers to make informed decisions based on the specific binding affinity requirements of their applications.
Assessing the degree of labeling for fluorescently tagged proteins.
For researchers in life sciences and drug development, the precise quantification of fluorescently labeled proteins is paramount for the accuracy and reproducibility of a multitude of assays. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical quality control parameter that ensures consistency between experiments. An optimal DOL is a balance; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function.[1] This guide provides a comparative overview of the common methods used to determine the DOL, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.
Comparing the Methods: Spectrophotometry, Mass Spectrometry, and HPLC
The choice of method for determining the DOL depends on factors such as the required accuracy, sample purity, available equipment, and throughput. Below is a comparative summary of the three primary techniques.
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorbance at two wavelengths to determine the concentration of protein and dye. | Measures the mass-to-charge ratio of the intact protein-dye conjugate to identify different labeled species. | Separates labeled protein from unlabeled protein and free dye based on physical-chemical properties. |
| Key Advantages | Rapid, simple, and requires readily available equipment. | Provides precise information on the distribution of dye-to-protein ratios and can identify specific labeling sites. | Can separate and quantify different labeled species, as well as detect impurities. |
| Key Disadvantages | Provides an average DOL and is sensitive to impurities that absorb at the measured wavelengths. Accuracy can be around ±20%.[2] | Requires more specialized and expensive instrumentation and expertise. Sample preparation can be more complex. | Can be lower throughput and requires method development for each specific protein-dye conjugate. |
| Typical Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | High | Medium |
Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most widely used method for determining the DOL due to its simplicity and accessibility. The principle lies in measuring the absorbance of the protein-dye conjugate at two specific wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the fluorescent dye.
Experimental Protocol
-
Sample Preparation:
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the conjugate solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the specific fluorescent dye (Adye).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with a known dilution factor and re-measure.[3][4]
-
-
Calculation of the Degree of Labeling:
Quantitative Data for DOL Calculation
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | Measured absorbance of the protein-dye conjugate at 280 nm. |
| Absorbance at dye's λmax | Adye | Measured absorbance of the protein-dye conjugate at the dye's maximum absorption wavelength. |
| Molar Extinction Coefficient of Protein | εprotein | A constant for a specific protein at 280 nm (in M-1cm-1). |
| Molar Extinction Coefficient of Dye | εdye | A constant for a specific dye at its λmax (in M-1cm-1). |
| Correction Factor | CF | Ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A280,dye / Amax,dye). |
| Pathlength | l | The pathlength of the cuvette (typically 1 cm). |
Formula for Degree of Labeling (DOL):
-
Protein Concentration (M): [Protein] = (A280 - (Adye × CF)) / (εprotein × l)
-
Dye Concentration (M): [Dye] = Adye / (εdye × l)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Method 2: Mass Spectrometry
Mass spectrometry (MS) offers a more detailed analysis of the labeled protein population. By measuring the mass-to-charge ratio of the intact protein, MS can distinguish between unlabeled proteins and proteins labeled with one, two, or more dye molecules. This provides a distribution of the DOL rather than a simple average.
Experimental Protocol
-
Sample Preparation:
-
Purify the protein-dye conjugate to remove free dye.
-
Prepare the sample in a buffer compatible with mass spectrometry, often involving desalting steps.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum of the intact protein-dye conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the masses of the different species present in the sample.
-
Identify the mass peaks corresponding to the unlabeled protein and the protein labeled with one or more dye molecules. The mass of the dye molecule is known.
-
Calculate the relative abundance of each species from the peak intensities.
-
The average DOL can be calculated by taking the weighted average of the different labeled species.
-
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to separate the protein-dye conjugate from both the unlabeled protein and the free dye. When coupled with a fluorescence detector, it allows for the quantification of the different species.
Experimental Protocol
-
Sample Preparation:
-
The crude labeling reaction mixture can often be directly analyzed, though a preliminary purification step can improve the chromatogram.
-
Filter the sample to remove any particulates.
-
-
HPLC Separation:
-
Inject the sample onto an appropriate HPLC column (e.g., size-exclusion or reversed-phase).
-
Run a gradient or isocratic mobile phase to separate the components.
-
Use a fluorescence detector set to the excitation and emission wavelengths of the dye to detect the labeled protein. A UV detector can be used to detect both labeled and unlabeled protein.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the free dye, unlabeled protein, and the protein-dye conjugate.
-
Integrate the area under each peak.
-
The DOL can be estimated by comparing the peak area of the labeled protein to the total protein peak area (labeled + unlabeled). For a more accurate quantification, a standard curve with known concentrations of labeled protein may be required.
-
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach to assess the degree of labeling of their fluorescently tagged proteins, ensuring the quality and reliability of their experimental data.
References
The Influence of PEG Spacer Length on Biotinylation Reagent Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a pivotal role in the efficiency and outcome of various applications, from protein labeling to cell surface interaction studies. This guide provides an objective comparison of the performance of different PEG spacer lengths in biotinylation reagents, supported by experimental data and detailed protocols.
The inclusion of a PEG spacer in a biotinylation reagent offers several advantages over traditional hydrocarbon spacers. The hydrophilic nature of PEG enhances the water solubility of the biotinylated molecule, which can reduce aggregation, especially for antibodies.[1][2] Furthermore, the flexible PEG chain minimizes steric hindrance, allowing for more efficient binding of the biotin (B1667282) moiety to streptavidin or avidin (B1170675).[3] However, the optimal PEG spacer length is not universal and can significantly impact the outcome of an experiment.
Comparative Performance of Different PEG Spacer Lengths
The length of the PEG spacer can influence binding affinities, biological activity, and assay signal intensity. Longer spacers are generally thought to reduce steric hindrance, which is particularly important when the biotin-binding protein (like streptavidin-HRP) is large or when the biotin is attached to a bulky molecule.[4] Conversely, in some applications, a shorter spacer may be advantageous.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the performance of different PEG spacer lengths.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity
| Biotinylated Molecule | PEG Spacer Length | IC50 (nM) | Application |
| natGa-NOTA-PEGn-RM26 (Bombesin Analog) | PEG2 | 3.1 ± 0.2 | Competitive Binding Assay[5] |
| PEG3 | 3.9 ± 0.3 | ||
| PEG4 | 5.4 ± 0.4 | ||
| PEG6 | 5.8 ± 0.3 |
This data suggests that for this specific bombesin (B8815690) analog, a shorter PEG spacer resulted in a lower IC50 value, indicating a higher binding affinity.[5]
Table 2: Influence of PEG Spacer Length on Nanocarrier Targeting
| Nanocarrier System | PEG Linker MW | Targeting Efficiency | Cell Type |
| Antibody-functionalized nanocarriers | 0.65 kDa | Highest uptake | DC2.4 (dendritic cell line)[6] |
| 2 kDa | Intermediate uptake | ||
| 5 kDa | Lowest uptake | ||
| 5 kDa | Highest specific accumulation | Primary BMDCs and splenocytic cDC1s[6] |
This study highlights that the optimal PEG spacer length for cellular targeting can be cell-type specific. While a shorter linker was more effective for a cell line, a longer linker was required for specific targeting of primary dendritic cells.[6]
Table 3: Properties of Common Biotin-PEG-NHS Ester Reagents
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Biotin-NHS | 341.38 | 13.5 |
| Biotin-PEG4-NHS Ester | 588.67 | 29.0 |
| Biotin-PEG12-NHS Ester | 941.10 | ~53.3 |
This table provides a reference for the physical properties of commonly used biotinylation reagents with varying spacer lengths.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are protocols for key experiments relevant to evaluating biotinylation reagents.
Protocol 1: Cell Surface Protein Biotinylation
This protocol is adapted from standard procedures for labeling cell surface proteins.[7][8][9]
Materials:
-
Cells of interest cultured to 70-80% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Biotinylation reagent (e.g., Sulfo-NHS-PEGn-Biotin) at 2.5 mg/mL in ice-cold PBS
-
Quenching solution (100 mM glycine (B1666218) in ice-cold PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add the biotinylation reagent solution to the cells.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Aspirate the biotinylation reagent and quench the reaction by adding the quenching solution. Incubate for 10-15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the biotinylated cell surface proteins is ready for downstream applications.
Protocol 2: Pull-Down Assay with Biotinylated Bait Protein
This protocol describes the general steps for a pull-down assay to identify protein-protein interactions.[10][11][12]
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or buffer containing high concentration of free biotin)
-
Magnetic rack or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack or centrifuge to pellet the beads and remove the storage buffer.
-
Bead Equilibration: Wash the beads three times with binding/wash buffer.
-
Bait Protein Immobilization: Resuspend the equilibrated beads in binding/wash buffer containing the biotinylated bait protein. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads and wash them three times with binding/wash buffer to remove unbound bait protein.
-
Prey Protein Binding: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with binding/wash buffer to remove non-specific binders.
-
Elution: Add elution buffer to the beads and incubate to release the prey protein(s). Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Protocol 3: Western Blotting of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins using streptavidin-HRP.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Separate the protein sample (e.g., from a pull-down elution) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: General experimental workflow for biotinylation studies.
Caption: EGFR signaling pathway investigated by pull-down assay.
Caption: TNF receptor signaling complex immunoprecipitation.
Conclusion
The selection of a biotinylation reagent with an appropriate PEG spacer length is a critical parameter for the success of many biological assays. While longer PEG spacers can be beneficial in overcoming steric hindrance, especially with large interacting partners, the optimal length is application-dependent. Shorter spacers may be preferable in situations where a higher binding affinity is desired for small molecules. The provided data and protocols offer a starting point for researchers to make informed decisions and optimize their experimental conditions. It is recommended to empirically test a few different spacer lengths to determine the best-performing reagent for a specific application.
References
- 1. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. howarthgroup.org [howarthgroup.org]
- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell surface biotinylation [protocols.io]
- 10. neb.com [neb.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. bioclone.net [bioclone.net]
Safety Operating Guide
Essential Safety and Operational Guide for TAMRA-Azide-PEG-Biotin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAMRA-Azide-PEG-Biotin. The following procedures are designed to minimize risks and ensure safe operational conduct in a laboratory setting.
I. Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) with comprehensive hazard classification for this compound is not always readily available, the primary hazards are associated with the azide (B81097) functional group.[1] Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[2] They can also react with acids to form the highly toxic and explosive hydrazoic acid.[2][3] Therefore, it is imperative to handle this compound with caution in a well-ventilated area and avoid contact with skin and eyes.[1]
Key Hazards:
-
Reactivity: Avoid contact with acids, as this can generate highly toxic and volatile hydrazoic acid.[3] Azides can also form highly explosive salts with heavy metals such as lead and copper, which may be present in plumbing systems.[3]
-
Toxicity: While specific toxicity data for this compound is limited, azide compounds should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Stability: Organic azides can be sensitive to heat, light, friction, and pressure.[2]
II. Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory when handling this compound due to the potential hazards associated with the azide component.[4][5]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[4] A full-face shield should be worn over the goggles, especially when handling the solid compound or during reactions with a risk of splashing.[5] |
| Hand | Double Nitrile Gloves | Double-gloving provides a robust barrier against skin contact.[5] For handling azides of high toxicity, silver shield gloves under nitrile gloves are recommended.[3] Gloves must be inspected before use and changed immediately upon contamination.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] |
| Foot | Closed-toe Shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[5] |
III. Operational Plan: Step-by-Step Handling
All handling of this compound must be conducted within a certified chemical fume hood.[6]
Preparation:
-
Designated Area: Designate a specific area within the chemical fume hood for handling the compound.
-
Gather Materials: Ensure all necessary equipment (non-metallic spatulas, glassware, etc.) and reagents are present before starting the experiment.
-
Work Surface: Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.
Weighing and Reconstitution:
-
Solid Handling: When handling the solid powder, use non-sparking tools and avoid creating dust.[1]
-
Reconstitution: Slowly add the desired solvent (e.g., DMSO, DMF) to the solid to avoid aerosolization.[7][8] The compound is soluble in water, DMSO, and DMF.[8]
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as acids.[3]
IV. Disposal Plan
Proper disposal of waste containing this compound is critical to prevent the formation of explosive metal azides in plumbing.[3]
Waste Segregation and Collection:
-
Dedicated Waste Container: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, pipette tips), and absorbent pads, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[10]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[10]
-
Incompatible Waste: Do not mix azide-containing waste with other waste streams, especially acidic or metallic waste.[2][10]
Disposal Procedure:
-
DO NOT pour any solutions containing this compound down the drain.[3]
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][10]
-
For dilute solutions, deactivation by reaction with nitrous acid can be a possibility, but this procedure should only be carried out by trained personnel in a chemical fume hood and in accordance with institutional safety protocols.[3]
V. Experimental Protocol: Click Chemistry Labeling
This compound is used for fluorescently labeling and biotinylating alkyne-containing biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "Click Chemistry".[7][11]
Materials:
-
Alkyne-tagged protein sample
-
This compound (10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM in DMSO)
Procedure:
-
Prepare the protein sample at a concentration of 1 mg/mL.
-
In a separate microcentrifuge tube, prepare the "click mixture" by adding the reagents in the following order, vortexing gently after each addition:
-
1 µL of 10 mM this compound
-
2 µL of 50 mM CuSO₄
-
2 µL of 50 mM TCEP
-
1 µL of 10 mM TBTA
-
-
Add 6 µL of the freshly prepared click mixture to each 100 µg protein sample.
-
Incubate the reaction for 1 hour at room temperature with gentle vortexing.[7]
-
The labeled protein is now ready for downstream applications such as affinity purification and fluorescence detection.
Visualizations
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. utoledo.edu [utoledo.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
